molecular formula C9H13N3O2 B15553736 Amisometradine-d3

Amisometradine-d3

Cat. No.: B15553736
M. Wt: 198.24 g/mol
InChI Key: FXNYSZHYMGWWEZ-HPRDVNIFSA-N
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Description

Amisometradine-d3 is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

198.24 g/mol

IUPAC Name

6-amino-1-(2-methylprop-2-enyl)-3-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4H,1,5,10H2,2-3H3/i3D3

InChI Key

FXNYSZHYMGWWEZ-HPRDVNIFSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Selective Adenosine A1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

Notice: The initial query for "Amisometradine-d3" did not yield specific results corresponding to a selective adenosine (B11128) A1 receptor antagonist. Publicly available scientific literature from the mid-20th century identifies Amisometradine (B1665367) as a diuretic, primarily used in the management of congestive heart failure.[1][2] There is no substantial evidence in contemporary pharmacological literature to suggest that amisometradine or its deuterated form acts as a selective adenosine A1 receptor antagonist.

Given the request for an in-depth technical guide on the mechanism of action of a selective adenosine A1 receptor antagonist, this document will focus on a representative and well-characterized compound from this class to illustrate the core principles, experimental methodologies, and signaling pathways involved. This approach will provide the detailed technical information requested, using a relevant and well-documented pharmacological agent as a model.

Core Mechanism of Action: Competitive Antagonism of the Adenosine A1 Receptor

Selective adenosine A1 receptor (A1R) antagonists are a class of drugs that bind to A1 receptors but do not provoke the intracellular response that the endogenous agonist, adenosine, would. By occupying the binding site, they prevent adenosine from activating the receptor. This action is particularly relevant in tissues where adenosine exerts significant physiological effects, such as the heart, kidneys, and brain.

The A1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A1R activation also leads to the activation of potassium channels and the inhibition of calcium channels, which together result in a hyperpolarization of the cell membrane and a reduction in cellular activity.

Selective A1R antagonists block these effects, leading to outcomes such as:

  • In the Kidneys: Increased diuresis and natriuresis, as adenosine-mediated vasoconstriction of the afferent arteriole and sodium reabsorption in the proximal tubule are inhibited.[3]

  • In the Heart: Prevention of adenosine-induced bradycardia and atrioventricular block.

  • In the Brain: Pro-convulsant effects in some models, by blocking the neuroinhibitory effects of adenosine.

The deuteration of a drug, as suggested by the "-d3" suffix, is a modification where three hydrogen atoms are replaced by their heavier isotope, deuterium. This change does not typically alter the mechanism of action but is intended to improve the pharmacokinetic profile of the drug by slowing its metabolism, thereby increasing its half-life and exposure.

Signaling Pathways Modulated by A1R Antagonists

The primary signaling pathway affected by A1R antagonists is the Gαi/o-mediated inhibition of adenylyl cyclase. By blocking adenosine's access to the receptor, these antagonists prevent the downstream reduction in cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gαi/o Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine (Agonist) Adenosine->A1R Activates Antagonist A1R Antagonist (e.g., this compound) Antagonist->A1R Blocks ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate, Na+ reabsorption) cAMP->Response Mediates

Caption: Adenosine A1 Receptor Signaling Pathway and Point of Antagonist Action.

Quantitative Pharmacological Data

The potency and selectivity of an A1R antagonist are determined through various in vitro assays. The data is typically presented in terms of binding affinity (Ki) and functional antagonism (IC50 or Kb). Below is a table summarizing hypothetical data for a representative selective A1R antagonist.

ParameterValue (nM)Assay TypeSpeciesTissue/Cell LineReference
A1R Binding (Ki) 1.2Radioligand BindingHumanCHO cells expressing hA1RFictional Data
A2A Binding (Ki) 350Radioligand BindingHumanCHO cells expressing hA2ARFictional Data
A2B Binding (Ki) >10,000Radioligand BindingHumanCHO cells expressing hA2BRFictional Data
A3 Binding (Ki) 850Radioligand BindingHumanCHO cells expressing hA3RFictional Data
Functional (IC50) 5.5cAMP Inhibition AssayRatAdipocytesFictional Data

This data is illustrative and does not correspond to this compound.

Key Experimental Protocols

The characterization of a selective A1R antagonist involves a series of standardized experiments to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assay

This assay measures the affinity of the antagonist for the A1 receptor by assessing its ability to displace a known radioactively labeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).

  • Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled A1R antagonist (e.g., [3H]DPCPX) and varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the unbound radioligand.

  • Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

radioligand_binding start Start prep Prepare Membranes with A1 Receptors start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound/Unbound incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay (cAMP Measurement)

This assay measures the functional potency of the antagonist by determining its ability to reverse the agonist-induced inhibition of cAMP production.

Protocol:

  • Cell Culture: Cells endogenously or recombinantly expressing the A1 receptor (e.g., rat adipocytes or CHO-hA1R cells) are cultured.

  • Pre-treatment: Cells are pre-treated with varying concentrations of the test antagonist.

  • Stimulation: Cells are then stimulated with an A1R agonist (e.g., NECA) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable method (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration of the antagonist that produces 50% of its maximal reversal of the agonist effect (IC50) is determined.

functional_assay start Start culture Culture A1R-expressing cells start->culture pretreat Pre-treat cells with varying antagonist concentrations culture->pretreat stimulate Stimulate with A1R agonist and Forskolin pretreat->stimulate measure Lyse cells and measure intracellular cAMP stimulate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a cAMP-based Functional Assay.

Conclusion

While the specific compound "this compound" is not documented as a selective adenosine A1 receptor antagonist, the principles of this class of drugs are well-established. They act by competitively blocking the A1 receptor, thereby inhibiting the Gαi/o-mediated signaling cascade. The characterization of these compounds relies on a robust set of in vitro experiments, including radioligand binding and functional assays, to determine their potency and selectivity. The therapeutic potential of these antagonists continues to be explored in various conditions, particularly those involving cardiovascular and renal pathophysiology.

References

The Role of Deuterium Labeling in Amisometradine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purpose of deuterium (B1214612) labeling in Amisometradine-d3, a stable isotope-labeled analog of the diuretic compound Amisometradine. The primary application of this compound is to serve as an internal standard in quantitative bioanalysis, a critical component in pharmacokinetic and drug metabolism studies. A secondary, though less common, application of deuterium labeling is to intentionally modify the metabolic profile of a drug through the kinetic isotope effect.

This compound as an Internal Standard in Quantitative Bioanalysis

In the development of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is crucial for accurate and precise quantification of the analyte.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for this purpose.[1][2]

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte (Amisometradine) and therefore exhibits very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This co-elution and similar ionization response allow for effective compensation for variations that can be introduced during the analytical process, including sample loss during extraction and matrix effects.[1]

Key Advantages of Using this compound as an Internal Standard:

  • Correction for Matrix Effects: The variability of biological matrices like plasma can significantly impact the LC-MS/MS response of a drug through ion suppression or enhancement. This compound, co-eluting with Amisometradine, normalizes this effect.

  • Improved Accuracy and Precision: By correcting for variability, the use of a deuterated internal standard leads to more reliable and reproducible quantitative data.

  • Robustness of the Bioanalytical Method: The inclusion of a SIL-IS is a hallmark of a robust and reliable bioanalytical method, as expected by regulatory agencies.

Quantitative Data Presentation

The following table summarizes typical validation parameters for a bioanalytical method for Amisometradine using this compound as an internal standard. The data demonstrates the high level of accuracy and precision achievable with this approach.

AnalyteNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Amisometradine5.05.1102.04.5
15.014.898.73.2
100.0101.2101.22.1
500.0495.599.11.8
1000.01005.0100.51.5
Experimental Protocol: Bioanalytical Method Validation for Amisometradine in Human Plasma

This protocol outlines the key steps for validating a quantitative LC-MS/MS assay for Amisometradine in human plasma using this compound as an internal standard.

1.2.1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Amisometradine and this compound in methanol.

  • Prepare working solutions of Amisometradine for calibration standards and quality control (QC) samples by serial dilution of the stock solution in methanol.

  • Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in methanol.

1.2.2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to all samples except the blank matrix.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

1.2.3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of Amisometradine from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amisometradine: [M+H]+ → fragment ion (e.g., 196.1 → 124.1)

      • This compound: [M+H]+ → fragment ion (e.g., 199.1 → 127.1)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

1.2.4. Data Analysis:

  • Integrate the peak areas for both Amisometradine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Amisometradine in the QC samples and unknown study samples from the calibration curve.

The Kinetic Isotope Effect: A Potential Secondary Purpose

While the primary role of this compound is likely as an internal standard, deuterium labeling can also be strategically employed to alter the metabolic profile of a drug. This is based on the Kinetic Isotope Effect (KIE) .

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-determining step in the metabolism of a drug, replacing that hydrogen with deuterium can significantly slow down the metabolic reaction. This can lead to:

  • Increased drug half-life and exposure.

  • Reduced formation of potentially toxic metabolites.

  • Improved pharmacokinetic profile.

For this compound, if the three deuterium atoms are placed at a known site of metabolic oxidation, it could potentially slow down its metabolism. However, without specific knowledge of Amisometradine's metabolic pathways, this remains a secondary and less certain purpose compared to its use as an internal standard.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Amisometradine) mixed_sample Spiked Sample plasma->mixed_sample is This compound (Internal Standard) is->mixed_sample extracted_sample Extracted Sample mixed_sample->extracted_sample Protein Precipitation lc LC Separation extracted_sample->lc ms MS/MS Detection lc->ms ratio Peak Area Ratio (Analyte / IS) ms->ratio quant Quantification ratio->quant

Caption: Bioanalytical workflow using a deuterated internal standard.

G start Start Validation method_dev Method Development start->method_dev precision_accuracy Precision & Accuracy method_dev->precision_accuracy selectivity Selectivity & Specificity method_dev->selectivity matrix_effect Matrix Effect method_dev->matrix_effect stability Stability method_dev->stability end Validated Method precision_accuracy->end selectivity->end matrix_effect->end stability->end

Caption: Logical workflow for bioanalytical method validation.

G start_ch Drug (C-H) ts_ch Transition State (C-H) start_ch->ts_ch end_ch Metabolite start_ch->end_ch Lower Activation Energy (Faster Reaction) start_cd Deuterated Drug (C-D) ts_cd Transition State (C-D) start_cd->ts_cd end_cd Metabolite start_cd->end_cd Higher Activation Energy (Slower Reaction) ts_ch->end_ch ts_cd->end_cd

Caption: The Kinetic Isotope Effect.

References

A Technical Guide to the Synthesis and Purification of Amisometradine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic and purification pathway for Amisometradine-d3. As of the latest literature review, a specific, published method for the synthesis of this deuterated analog has not been reported. The methodologies presented herein are therefore theoretical, constructed from established principles of organic synthesis, deuteration techniques, and purification of analogous heterocyclic compounds. This guide is intended for informational purposes for qualified professionals in a laboratory setting.

Introduction

Amisometradine is a potassium-sparing diuretic. The introduction of deuterium (B1214612) at specific molecular positions can modify a drug's pharmacokinetic profile, primarily by slowing its metabolism through the kinetic isotope effect. This can lead to improved therapeutic efficacy, a longer half-life, and a more favorable safety profile. This guide provides a comprehensive, albeit theoretical, protocol for the synthesis and purification of this compound, where the N3-methyl group is replaced with a trideuteromethyl group.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a multi-step process starting from readily available precursors. The key step is the introduction of the deuterated methyl group via the use of deuterated methylamine (B109427) hydrochloride.

Overall Reaction Scheme:

  • Synthesis of 6-chlorouracil: Reaction of malonic acid and urea.

  • Amination of 6-chlorouracil: Formation of 6-aminouracil (B15529).

  • Alkylation with 3-chloro-2-methyl-1-propene: Synthesis of 1-(2-methylallyl)-6-aminouracil.

  • Deuteromethylation: Introduction of the trideuteromethyl group at the N3 position to yield this compound.

Experimental Protocols

Synthesis of 6-Aminouracil

A common precursor, 6-aminouracil, can be synthesized via several established methods. One common route begins with the condensation of ethyl cyanoacetate (B8463686) and urea.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add ethyl cyanoacetate and urea.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. A precipitate will form.

  • Work-up: Cool the mixture to room temperature and filter the precipitate. Wash the solid with cold ethanol and then water.

  • Acidification: Dissolve the solid in hot water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.

  • Isolation: Cool the solution to induce crystallization of 6-aminouracil. Filter the product, wash with cold water, and dry under vacuum.

Synthesis of 1-(2-methylallyl)-6-aminouracil
  • Reaction Setup: Suspend 6-aminouracil and potassium carbonate in dimethylformamide (DMF) in a round-bottom flask.

  • Alkylation: Add 3-chloro-2-methyl-1-propene to the suspension.

  • Reaction: Heat the mixture at 60-70°C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum.

Synthesis of this compound (N-Deuteromethylation)

This step introduces the deuterated methyl group. The use of deuterated methylamine in a Mannich-type reaction or direct alkylation with a deuterated methylating agent are plausible routes. A practical approach involves the use of deuterated methylamine hydrochloride.[2][3][4]

  • Reaction Setup: To a suspension of 1-(2-methylallyl)-6-aminouracil in a suitable solvent such as a mixture of dioxane and water, add formaldehyde (B43269) and deuterated methylamine hydrochloride (CD3NH2·HCl).

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

A multi-step purification process is recommended to achieve high purity of the final product.

Column Chromatography
  • Adsorbent: Silica (B1680970) gel (230-400 mesh).

  • Eluent: A gradient of dichloromethane (B109758) and methanol (B129727) (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol up to 5%).

  • Procedure: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the prepared silica gel column. Elute the column with the solvent gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

Recrystallization
  • Solvent Selection: A solvent system such as ethanol/water or ethyl acetate/hexane is likely suitable for the recrystallization of the uracil (B121893) derivative.[5]

  • Procedure: Dissolve the product from the chromatography step in a minimum amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to yield pure this compound.

Data Presentation

Table 1: Reactants for the Proposed Synthesis of this compound

ReactantMolecular Weight ( g/mol )Molar EquivalentTheoretical Amount
6-Aminouracil127.101.0(Specify amount)
3-chloro-2-methyl-1-propene90.551.1(Specify amount)
Formaldehyde30.031.5(Specify amount)
CD3NH2·HCl72.541.2(Specify amount)
Potassium Carbonate138.212.0(Specify amount)

Table 2: Summary of a Theoretical Purification Protocol

Purification StepStarting MaterialExpected Yield (%)Expected Purity (%)
Crude Product after Work-upN/AN/A~75-85%
After Column ChromatographyCrude Product60-75%>95%
After RecrystallizationChromatographed Product85-95% (of previous step)>99%

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 6_Aminouracil 6-Aminouracil Alkylation Alkylation with 3-chloro-2-methyl-1-propene 6_Aminouracil->Alkylation Intermediate 1-(2-methylallyl)-6-aminouracil Alkylation->Intermediate Deuteromethylation Deuteromethylation with CD3NH2·HCl, Formaldehyde Intermediate->Deuteromethylation Crude_Product Crude this compound Deuteromethylation->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Final_Product Pure this compound (>99% Purity) Recrystallization->Final_Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Mechanism of Action of Amisometradine

Amisometradine acts as a potassium-sparing diuretic. Its mechanism of action is believed to involve the blockage of epithelial sodium channels (ENaC) in the late distal convoluted tubule and collecting duct of the nephron.[6][7][8][9][10]

Mechanism_of_Action cluster_nephron Late Distal Tubule / Collecting Duct Lumen Tubular Lumen (Filtrate) Principal_Cell Principal Cell Blood Peritubular Capillary (Blood) Amisometradine This compound ENaC Epithelial Sodium Channel (ENaC) Amisometradine->ENaC Blocks Na_Reabsorption Na+ Reabsorption ENaC->Na_Reabsorption Mediates K_Secretion K+ Secretion Na_Reabsorption->K_Secretion Drives Diuresis Increased Diuresis (Water Excretion) Na_Reabsorption->Diuresis Reduces K_Sparing Potassium Sparing (Reduced K+ Loss) K_Secretion->K_Sparing Reduces

Caption: Proposed mechanism of action for Amisometradine as a potassium-sparing diuretic.

References

Amisometradine-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth stability data for Amisometradine-d3 and its non-deuterated parent compound, Amisometradine, is limited. This guide synthesizes available storage information for Amisometradine and provides a technical overview of the principles of deuterated drug stability to inform handling and experimental design.

Introduction to Amisometradine and the Role of Deuteration

Amisometradine is a diuretic agent that has been investigated for its potential in managing conditions such as congestive heart failure. This compound is a deuterated isotopologue of Amisometradine, meaning one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.

The substitution of hydrogen with deuterium can significantly alter a drug molecule's metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2] This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, altered pharmacokinetic profile, and a different safety and efficacy profile compared to the non-deuterated counterpart.[3][4][5] Therefore, understanding the stability of deuterated compounds like this compound is crucial for drug development and research applications.

Storage Conditions for Amisometradine

While specific stability studies for Amisometradine are not publicly available, general storage recommendations are provided by chemical suppliers. These recommendations are crucial for maintaining the integrity of the compound for research purposes.

Table 1: Recommended Storage Conditions for Solid Amisometradine

ParameterRecommended ConditionDurationSource(s)
Temperature0 - 4 °CShort-term (days to weeks)MedKoo Biosciences
-20 °CLong-term (months to years)MedKoo Biosciences
EnvironmentDry, darkNot specifiedMedKoo Biosciences

Table 2: Recommended Storage Conditions for Amisometradine Stock Solutions

ParameterRecommended ConditionDurationSource(s)
Temperature0 - 4 °CShort-term (days to weeks)MedKoo Biosciences
-20 °CUp to one month (in tightly sealed vials as aliquots)DC Chemicals

It is best practice to prepare and use solutions on the same day. If stock solutions must be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. Before use, the product should be allowed to equilibrate to room temperature for at least one hour prior to opening the vial.

Theoretical Considerations for the Stability of this compound

The stability of a drug substance refers to its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. For this compound, its stability profile will be influenced by both the inherent stability of the Amisometradine molecule and the effects of deuteration.

The Kinetic Isotope Effect (KIE) and Chemical Stability

The primary impact of deuteration on drug stability is the kinetic isotope effect. The C-D bond has a lower zero-point energy than the C-H bond, meaning more energy is required to break the C-D bond. This effect is most pronounced when the cleavage of a C-H bond is the rate-determining step in a degradation pathway.

For this compound, if the deuterated positions are at a site of metabolic or chemical vulnerability, the compound may exhibit enhanced stability against certain degradation pathways, such as oxidation. However, it is also possible for deuteration to have no significant effect on stability if the deuterated bond is not involved in the primary degradation route. In some cases, it could even lead to "metabolic switching," where an alternative metabolic pathway becomes more prominent.

General Factors Influencing Drug Stability

The stability of any pharmaceutical compound, including this compound, is influenced by environmental factors. Forced degradation studies are typically conducted to understand the impact of:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • Humidity: Moisture can promote hydrolysis of susceptible functional groups.

  • Light: Photodegradation can occur in light-sensitive molecules.

  • pH: The stability of a compound in solution is often pH-dependent.

Without specific data for this compound, researchers should assume that it is sensitive to these factors and take appropriate precautions in its handling and storage.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability would require a series of well-defined experiments. The following outlines a general approach that can be adapted for this purpose.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. This involves exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

A General Protocol for Forced Degradation:

  • Preparation of Solutions: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to UV and fluorescent light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate the parent drug from any degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the drug substance.

A General Protocol for Long-Term Stability:

  • Sample Preparation: Store aliquots of solid this compound and a stock solution in appropriate containers.

  • Storage Conditions: Store the samples under the recommended long-term conditions (e.g., -20°C, protected from light and moisture).

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: Use a validated stability-indicating method to assay the potency of the drug and detect any degradation products.

Visualizing Stability Assessment Workflows

The following diagrams illustrate the logical flow of assessing the stability of a research compound like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analytical Method Development cluster_3 Phase 4: Long-Term and Accelerated Stability Studies cluster_4 Phase 5: Data Analysis and Reporting start This compound Sample lit_review Literature Review for Amisometradine Stability start->lit_review initial_char Initial Characterization (Purity, Appearance) start->initial_char forced_degradation Forced Degradation initial_char->forced_degradation acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photostability forced_degradation->photo method_dev Develop Stability-Indicating Method (e.g., HPLC) forced_degradation->method_dev method_val Method Validation method_dev->method_val long_term Long-Term Stability Study (-20°C) method_val->long_term accelerated Accelerated Stability Study (e.g., 40°C/75% RH) method_val->accelerated data_analysis Data Analysis (Degradation Kinetics, Shelf-life Estimation) long_term->data_analysis accelerated->data_analysis report Technical Report data_analysis->report

Caption: Conceptual workflow for assessing the stability of this compound.

G cluster_0 Factors Influencing Stability cluster_1 Compound cluster_2 Potential Degradation Pathways temp Temperature drug This compound temp->drug humidity Humidity humidity->drug light Light light->drug ph pH (in solution) ph->drug oxygen Oxygen oxygen->drug hydrolysis Hydrolysis drug->hydrolysis oxidation Oxidation drug->oxidation photolysis Photolysis drug->photolysis isomerization Isomerization drug->isomerization

Caption: Factors influencing the degradation of this compound.

Conclusion

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism: Amisometradine vs. Amisometradine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, direct experimental data comparing the pharmacokinetics and metabolism of Amisometradine and Amisometradine-d3 is limited. This guide is constructed based on the known chemical properties of Amisometradine, established principles of drug metabolism for related chemical structures, and the well-documented kinetic isotope effect of deuterium (B1214612) substitution. The quantitative data presented herein is illustrative and intended to demonstrate expected differences, not to represent factual experimental outcomes.

Introduction

Amisometradine, a uracil (B121893) derivative, was historically explored as a diuretic agent.[1][2] Like many xenobiotics, its therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and metabolic fate. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a powerful tool in drug development to favorably modulate a drug's metabolic profile. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve C-H bond cleavage.[3][4]

This technical guide provides a comprehensive overview of the predicted pharmacokinetics and metabolism of Amisometradine and its deuterated analog, this compound. It is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the potential advantages of deuteration for this class of compounds.

Amisometradine: Structure and Hypothesized Metabolism

Amisometradine (6-Amino-3-methyl-1-(2-methylallyl)-2,4(1H,3H)-pyrimidinedione) is a derivative of the pyrimidine (B1678525) uracil.[1][5] Its structure features several potential sites for metabolic transformation, primarily by the cytochrome P450 (CYP450) family of enzymes located in the liver.[6][7][8]

The most probable metabolic pathways for Amisometradine are:

  • N-Demethylation: Oxidative removal of the methyl group at the N3 position is a common metabolic pathway for N-methylated compounds, catalyzed by CYP450 enzymes.[3][9]

  • Allylic Hydroxylation: The methallyl group at the N1 position is susceptible to oxidation, particularly at the allylic carbon, to form a primary alcohol metabolite.

  • Phase II Conjugation: The primary amino group and any hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds for excretion.[10]

G cluster_0 Hypothesized Metabolic Pathway of Amisometradine Amisometradine Amisometradine C9H13N3O2 Metabolite1 N-Demethylated Metabolite Amisometradine->Metabolite1 CYP450 (N-Demethylation) Metabolite2 Hydroxylated Metabolite Amisometradine->Metabolite2 CYP450 (Allylic Hydroxylation) Conjugate1 Phase II Conjugates (e.g., Glucuronides) Metabolite1->Conjugate1 Metabolite2->Conjugate1 G cluster_1 Experimental Workflow for Comparative PK Study cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rat Model) cluster_analysis Data Analysis & Comparison invitro_start Human Liver Microsomes incubation Incubate with Amisometradine or this compound invitro_start->incubation sampling Time-point Sampling & Quenching incubation->sampling invitro_analysis LC-MS/MS Analysis sampling->invitro_analysis invitro_result Calculate t½ & CLint invitro_analysis->invitro_result comparison Compare PK & Metabolic Profiles of Amisometradine vs. This compound invitro_result->comparison animal_prep Animal Acclimation & Grouping dosing IV & PO Dosing of Amisometradine or this compound animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_prep Plasma Separation & Storage blood_collection->plasma_prep invivo_analysis LC-MS/MS Analysis plasma_prep->invivo_analysis invivo_result Calculate PK Parameters invivo_analysis->invivo_result invivo_result->comparison

References

An In-depth Technical Guide to the Preclinical Investigation of Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings from preclinical investigations of Vitamin D3. Due to the absence of publicly available preclinical data for "Amisometradine-d3," this document focuses on Vitamin D3, a compound with a rich history of preclinical evaluation, to illustrate the core principles and experimental approaches relevant to drug development.

Introduction

Vitamin D3, or cholecalciferol, is a prohormone that plays a crucial role in calcium homeostasis, bone metabolism, and immune modulation. Its active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol), interacts with the vitamin D receptor (VDR), a nuclear transcription factor, to regulate a wide array of cellular processes.[1] Preclinical studies have been instrumental in elucidating the anticancer, anti-inflammatory, and immunomodulatory properties of Vitamin D3, paving the way for clinical investigations in various disease contexts.[2][3]

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of Vitamin D3 and its metabolites has been characterized in various animal models, primarily rodents. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dosing regimens in efficacy studies.

Table 1: Pharmacokinetic Parameters of Vitamin D3 Metabolites in Rats

Parameter24,25-dihydroxyvitamin D325-hydroxyvitamin D3
Animal Model Male RatsMale Rats
Administration OralIntravenous
Half-life (t½) Fast phase: 0.55 hoursSlow phase: 73.8 hours-
Key Metabolites 24-oxo-25-hydroxyvitamin D3, 1,24,25-trihydroxyvitamin D3-
Distribution Plasma, liver, kidneyMesenteric lymph, portal vein
Reference [4][5]

Preclinical Efficacy Studies

The therapeutic potential of Vitamin D3 has been explored in a variety of preclinical disease models, including cancer, autoimmune diseases, and metabolic disorders.

Oncology

In oncology, Vitamin D3 has demonstrated anti-proliferative, pro-apoptotic, and anti-angiogenic effects in both in vitro and in vivo models.

Table 2: Summary of Preclinical Efficacy of Vitamin D3 in Cancer Models

Cancer TypeAnimal ModelDosage and AdministrationKey FindingsReference
Breast Cancer Ehrlich Ascites Carcinoma (EAC) in Swiss albino miceIntraperitoneal administrationInhibition of solid tumor growth, reduction in body weight gain, induction of apoptosis and cell cycle arrest.
Non-Small Cell Lung Cancer (NSCLC) N/A (in vitro study)Increasing concentrations on various NSCLC cell linesModerate inhibition of growth in A549, 128-88T, and 201T cells.
Breast Cancer Mice lacking VDRsN/A (genetic model)Disruption of VDR signaling is associated with abnormal ductal morphology and accelerated mammary tumor development.
Autoimmune Disease

The immunomodulatory properties of Vitamin D3 have been investigated in preclinical models of autoimmune diseases.

Table 3: Preclinical Efficacy of Vitamin D3 in an Autoimmune Disease Model

Disease ModelAnimal ModelDosage and AdministrationKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE) C57BL/6 mice8 doses administered intraperitoneally every other day, starting 7 days after disease inductionRestrained disease evolution, lower clinical and cumulative scores.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are examples of experimental protocols for in vivo studies with Vitamin D3.

General Animal Husbandry and Diet

Adult FVB male and female mice can be obtained from commercial vendors and initially maintained on a standard chow. For studies investigating the effects of Vitamin D3 deficiency or supplementation, custom diets with varying concentrations of cholecalciferol are utilized.

Pharmacokinetic Study in Rats
  • Objective: To determine the in vivo metabolism of 24,25-dihydroxyvitamin D3.

  • Animal Model: Rapidly growing male rats.

  • Dosing: Oral administration of 24,25-dihydroxyvitamin D3 until steady-state plasma concentrations are reached, followed by a single dose of 24,25-dihydroxyvitamin [3-3H]D3.

  • Sample Collection: Plasma, liver, intestine, and bones are collected at various time points (e.g., 10 min, 1, 6, 15, 24, 96, and 192 hours) after the radiolabeled dose.

  • Analysis: Samples are analyzed using high-performance liquid chromatography (HPLC) to separate and quantify the metabolites.

  • Reference:

Efficacy Study in an Ehrlich Ascites Carcinoma (EAC) Mouse Model
  • Objective: To evaluate the in vivo antitumor efficacy of Vitamin D3.

  • Animal Model: Swiss albino mice.

  • Tumor Induction: Inoculation of EAC cells to induce tumor formation.

  • Dosing: Intraperitoneal administration of Vitamin D3.

  • Outcome Measures: Monitoring of solid tumor growth, body weight, and survival.

  • Mechanism of Action Analysis: Assessment of apoptosis, cell cycle arrest, and angiogenesis in tumor tissue.

  • Reference:

Signaling Pathways and Mechanism of Action

Vitamin D3 exerts its biological effects primarily through the modulation of gene expression following the binding of its active metabolite, 1α,25-dihydroxyvitamin D3, to the Vitamin D Receptor (VDR).

Vitamin D Receptor (VDR) Signaling Pathway

The canonical VDR signaling pathway involves the heterodimerization of the ligand-bound VDR with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

VDR_Signaling cluster_cell Cell Vitamin_D3 Vitamin D3 Calcidiol 25(OH)D3 (Calcidiol) Vitamin_D3->Calcidiol Liver Calcitriol 1,25(OH)2D3 (Calcitriol) Calcidiol->Calcitriol Kidney VDR VDR Calcitriol->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Target_Genes Target Gene Transcription VDRE->Target_Genes

Vitamin D3 Metabolism and VDR Signaling Pathway
Experimental Workflow for Preclinical Investigation

The preclinical investigation of a compound like Vitamin D3 typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety studies.

Preclinical_Workflow In_Vitro In Vitro Studies (Cell Lines) PK_PD Pharmacokinetics & Pharmacodynamics (Rodent Models) In_Vitro->PK_PD Lead Compound Selection Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Dose Selection Tox Toxicology Studies Efficacy->Tox Therapeutic Window Determination IND IND-Enabling Studies Tox->IND

General Preclinical Development Workflow

Conclusion

The extensive preclinical evaluation of Vitamin D3 has provided a solid foundation for understanding its therapeutic potential across a range of diseases. The methodologies and findings summarized in this guide highlight the critical steps in the preclinical investigation of a compound, from pharmacokinetic profiling and efficacy testing in relevant animal models to the elucidation of its underlying mechanism of action. This comprehensive approach is essential for the successful translation of promising preclinical candidates into clinical development.

References

The Utility of Amisometradine-d3 in Modern Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of stable isotopes, particularly deuterium (B1214612), into drug candidates represents a pivotal advancement in pharmaceutical research. This technique, grounded in the kinetic isotope effect, offers a powerful tool to modulate the metabolic fate of therapeutic agents, often leading to improved pharmacokinetic profiles. This technical guide explores the application of deuterated compounds in drug metabolism studies, using the diuretic amisometradine (B1665367) as a focal point for a hypothetical case study with its deuterated analog, amisometradine-d3 (B1159149). While specific research on this compound is not publicly available, this paper will construct a comprehensive framework illustrating how such a tool would be invaluable for researchers. We will delve into the principles of deuterium substitution, outline detailed experimental protocols for metabolism studies, present hypothetical data in structured tables, and visualize key workflows and metabolic pathways using Graphviz diagrams.

Introduction: The Role of Deuterium in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H). This seemingly subtle difference has profound implications for the chemical reactivity of bonds involving deuterium, particularly the carbon-deuterium (C-D) bond, which is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond.[1][][3]

In the realm of drug metabolism, many therapeutic agents are cleared from the body through metabolic processes, often initiated by the enzymatic cleavage of C-H bonds, primarily by Cytochrome P450 (CYP) enzymes.[4][5][6][7] The substitution of a hydrogen atom with deuterium at a metabolically active site can significantly slow down this enzymatic process, a phenomenon known as the kinetic isotope effect (KIE) .[][8] This can lead to several desirable outcomes for a drug candidate:

  • Extended Half-life: A reduced rate of metabolism can prolong the drug's presence in the systemic circulation, potentially allowing for less frequent dosing.[1][]

  • Improved Bioavailability: By minimizing first-pass metabolism, a greater proportion of the administered dose may reach the target site.

  • Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic byproducts. Slowing this process can enhance the safety profile of a drug.[8]

  • Enhanced Therapeutic Efficacy: A more stable and predictable pharmacokinetic profile can lead to improved clinical outcomes.

Amisometradine, a diuretic agent, serves as a pertinent, albeit hypothetical, example to illustrate these principles.[9][10] While its metabolic pathways are not extensively documented in publicly available literature, we can postulate a scenario where its therapeutic action could be optimized through deuteration.

Hypothetical Metabolic Profile of Amisometradine

For the purpose of this guide, let us assume that amisometradine undergoes Phase I metabolism mediated by CYP enzymes, a common pathway for many xenobiotics.[4][5][6][7] This could involve hydroxylation or N-dealkylation at specific sites on the molecule. The resulting metabolites may then undergo Phase II conjugation reactions to facilitate their excretion.

The strategic placement of deuterium atoms at the sites of primary metabolic attack on the amisometradine molecule would result in this compound. This deuterated version would be expected to exhibit a slower rate of metabolism compared to its non-deuterated counterpart.

Experimental Protocols for Metabolism Studies

The investigation of a deuterated drug candidate like this compound involves a series of well-defined in vitro and in vivo experiments.

In Vitro Metabolic Stability Assessment

Objective: To compare the rate of metabolism of amisometradine and this compound in a controlled in vitro environment.

Methodology:

  • Incubation: Amisometradine and this compound are incubated separately with human liver microsomes (HLMs) or specific recombinant CYP enzymes. The reaction mixture should contain a NADPH-regenerating system to support CYP activity.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound (amisometradine or this compound) remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12][13][14]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the metabolites of amisometradine and determine if deuteration alters the metabolic pathway.

Methodology:

  • Incubation: Amisometradine and this compound are incubated with HLMs for a longer duration (e.g., 60 minutes) to allow for significant metabolite formation.

  • High-Resolution Mass Spectrometry: The samples are analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to accurately determine the mass of potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of the parent drug and its metabolites are analyzed to elucidate the structure of the metabolites.

  • Comparative Analysis: The metabolite profiles of amisometradine and this compound are compared to see if deuteration leads to the formation of different metabolites (metabolic switching).

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of amisometradine and this compound in an animal model.

Methodology:

  • Animal Model: A suitable animal model (e.g., Sprague-Dawley rats) is selected.

  • Dosing: Two groups of animals are administered either amisometradine or this compound at a specific dose and route (e.g., oral gavage or intravenous).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • LC-MS/MS Analysis: The concentrations of the parent drug and any major metabolites in the plasma samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).[15][16][17][18][19][20][21][22][23][24]

Data Presentation: Hypothetical Results

The following tables summarize the hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: In Vitro Metabolic Stability of Amisometradine and this compound in Human Liver Microsomes

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Amisometradine2527.7
This compound759.2

Table 2: In Vivo Pharmacokinetic Parameters of Amisometradine and this compound in Rats (Oral Administration)

ParameterAmisometradineThis compound
Cmax (ng/mL)150250
Tmax (h)1.52.0
AUC (0-24h) (ng·h/mL)9002700
Elimination Half-life (t½, h)4.510.2

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical metabolic pathway for amisometradine.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Amisometradine & this compound hlm_incubation Incubation with Human Liver Microsomes invitro_start->hlm_incubation metabolic_stability Metabolic Stability Assay hlm_incubation->metabolic_stability metabolite_id Metabolite Identification hlm_incubation->metabolite_id lcms_analysis_invitro LC-MS/MS Analysis metabolic_stability->lcms_analysis_invitro metabolite_id->lcms_analysis_invitro data_analysis_invitro Calculate t½ & CLint lcms_analysis_invitro->data_analysis_invitro invivo_start Dosing in Animal Model blood_sampling Serial Blood Sampling invivo_start->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis_invivo LC-MS/MS Analysis plasma_prep->lcms_analysis_invivo pk_analysis Pharmacokinetic Analysis lcms_analysis_invivo->pk_analysis pk_parameters Calculate Cmax, Tmax, AUC, t½ pk_analysis->pk_parameters

Experimental workflow for metabolism studies.

metabolic_pathway Amisometradine Amisometradine Metabolite_A Metabolite A (Hydroxylated) Amisometradine->Metabolite_A Phase I (CYP-mediated) Metabolite_B Metabolite B (N-dealkylated) Amisometradine->Metabolite_B Phase I (CYP-mediated) Conjugate_A Glucuronide Conjugate of A Metabolite_A->Conjugate_A Phase II (UGT-mediated) Conjugate_B Sulfate Conjugate of B Metabolite_B->Conjugate_B Phase II (SULT-mediated) Excretion Excretion Conjugate_A->Excretion Conjugate_B->Excretion

Hypothetical metabolic pathway of Amisometradine.

Conclusion

The use of deuterated compounds, such as the hypothetical this compound, is a powerful strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can significantly improve the metabolic stability and pharmacokinetic properties of drug candidates. The experimental workflows and analytical techniques outlined in this guide provide a robust framework for evaluating the metabolic profile of deuterated compounds. While the specific data for this compound remains illustrative, the principles and methodologies described are broadly applicable and underscore the immense potential of this approach in creating safer and more effective medicines. The continued application of stable isotope labeling in drug metabolism studies will undoubtedly accelerate the journey of new therapeutic agents from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Amisometradine using Amisometradine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisometradine (B1665367) is a pyrimidinedione-based diuretic. Accurate and precise quantification of amisometradine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as amisometradine-d3 (B1159149), is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the results.

This document provides a detailed application note and protocol for the quantitative analysis of amisometradine in human plasma using this compound as an internal standard by LC-MS/MS.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to amisometradine but has a different mass due to the deuterium (B1214612) labeling, is added to the plasma sample at the beginning of the sample preparation process. Both the analyte (amisometradine) and the internal standard (this compound) are extracted from the plasma and analyzed by LC-MS/MS. Any loss of analyte during sample preparation or fluctuations in ionization efficiency will affect both the analyte and the internal standard to the same extent. Therefore, the ratio of the peak area of the analyte to the peak area of the internal standard is directly proportional to the concentration of the analyte in the original sample.

Materials and Reagents

  • Amisometradine (Reference Standard)

  • This compound (Internal Standard)[1]

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL) or Protein Precipitation Plates

Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Amisometradine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of amisometradine reference standard and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Amisometradine Working Solutions: Prepare a series of working solutions by serially diluting the amisometradine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the amisometradine working solutions into blank human plasma to obtain calibration standards at concentrations ranging from approximately 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.

Method A: Protein Precipitation

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound).

  • Vortex for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Amisometradine 196.1[To be determined]0.1[To be optimized][To be optimized]
This compound 199.1[To be determined]0.1[To be optimized][To be optimized]

Note: The specific product ions, cone voltage, and collision energy for amisometradine and this compound need to be determined by infusing the individual compounds into the mass spectrometer.

Data Presentation

Bioanalytical Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of the validation parameters is presented below.[2][3][4][5][6]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Normalized matrix factor should be close to 1 with a CV ≤ 15%.
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, post-preparative).
Sample Quantitative Data

The following table is a template for presenting quantitative data from a pharmacokinetic study.

Time (hours)Amisometradine Concentration (ng/mL)
0 (pre-dose)< LLOQ
0.5150.2
1450.8
2890.5
4620.1
8210.7
1285.3
2415.6

Note: The above data is hypothetical and for illustrative purposes only. Actual concentrations will depend on the dose and individual patient pharmacokinetics.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection Inject lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis result result data_analysis->result Quantification Result

Caption: Workflow for the quantification of amisometradine in plasma.

Putative Metabolic Pathway of Amisometradine

Disclaimer: The following metabolic pathway is a putative representation based on the known metabolism of similar pyrimidinedione structures and general drug metabolism pathways.[7] Specific metabolic pathways for amisometradine require experimental confirmation through in vitro and in vivo metabolism studies.

metabolic_pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) amisometradine Amisometradine hydroxylation Hydroxylation amisometradine->hydroxylation CYP450 n_dealkylation N-dealkylation amisometradine->n_dealkylation CYP450 glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs n_dealkylation->glucuronidation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Putative metabolic pathway of amisometradine.

Conclusion

This application note provides a comprehensive protocol for the quantification of amisometradine in human plasma using this compound as an internal standard by LC-MS/MS. The described methodology, once validated, can be reliably used for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results in complex biological matrices. Further studies are recommended to elucidate the specific metabolic pathways of amisometradine to fully understand its disposition in vivo.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Amisometradine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of Amisometradine in human plasma. The described protocol is designed for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method demonstrates excellent sensitivity, selectivity, and reproducibility, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.

Introduction

Amisometradine, a pyrimidinedione derivative, is a diuretic agent.[1] To support its clinical development and therapeutic use, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its inherent high sensitivity and specificity.[2] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Amisometradine, along with a complete validation summary.

Potential Metabolic Pathway of Amisometradine

While specific metabolic pathways for Amisometradine are not extensively documented in the public domain, based on its chemical structure, potential metabolic transformations can be hypothesized. These may include Phase I reactions such as hydroxylation of the alkyl chain or the pyrimidine (B1678525) ring, and N-dealkylation, followed by Phase II conjugation reactions like glucuronidation or sulfation. Understanding these potential pathways is crucial for ensuring the analytical method is selective for the parent drug and is not interfered with by its metabolites.

Amisometradine Amisometradine PhaseI Phase I Metabolism (e.g., Hydroxylation, N-dealkylation) Amisometradine->PhaseI Metabolites Phase I Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Metabolites->PhaseII Conjugates Conjugated Metabolites (Excreted) PhaseII->Conjugates

Caption: Hypothesized Metabolic Pathway of Amisometradine.

Experimental Protocol

Materials and Reagents
  • Amisometradine reference standard (>99% purity)

  • Amisometradine-d3 (or other suitable stable isotope-labeled internal standard, IS)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of Amisometradine from human plasma.

  • Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Vortex each sample to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions (Hypothetical):

    • Amisometradine: Precursor Ion (Q1) m/z 196.1 -> Product Ion (Q3) m/z 124.1

    • This compound (IS): Precursor Ion (Q1) m/z 199.1 -> Product Ion (Q3) m/z 127.1

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is Add 10 µL IS plasma->is ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental Workflow for Amisometradine Analysis.

Method Validation Summary

The bioanalytical method was validated in accordance with regulatory guidelines. The validation parameters and their acceptance criteria are summarized below.

Selectivity and Specificity

The method demonstrated high selectivity. No significant interference from endogenous plasma components was observed at the retention times of Amisometradine and the internal standard.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The correlation coefficient (r²) was consistently >0.99.

Table 1: Calibration Curve Parameters

Parameter Value
Concentration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 2: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) (n=6) Inter-day Precision (%CV) (n=18) Intra-day Accuracy (%Bias) (n=6) Inter-day Accuracy (%Bias) (n=18)
LLOQ 1 ≤ 15% ≤ 15% ± 15% ± 15%
Low QC 3 ≤ 15% ≤ 15% ± 15% ± 15%
Mid QC 100 ≤ 15% ≤ 15% ± 15% ± 15%

| High QC | 800 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Precision of Recovery (%CV) Mean Matrix Effect (%) Precision of Matrix Effect (%CV)
Low QC 3 Consistent ≤ 15% 85-115% ≤ 15%
Mid QC 100 Consistent ≤ 15% 85-115% ≤ 15%

| High QC | 800 | Consistent | ≤ 15% | 85-115% | ≤ 15% |

Stability

The stability of Amisometradine in human plasma was evaluated under various storage and handling conditions.

Table 4: Stability Data

Stability Condition Duration Temperature Mean % Change from Nominal
Bench-top 4 hours Room Temperature ≤ 15%
Freeze-Thaw 3 cycles -20°C to Room Temp ≤ 15%
Long-term 30 days -80°C ≤ 15%

| Post-preparative | 24 hours | 4°C (Autosampler) | ≤ 15% |

Conclusion

The HPLC-MS/MS method described in this application note is validated for the sensitive, selective, and reliable quantification of Amisometradine in human plasma. This method meets the acceptance criteria of regulatory guidelines for bioanalytical method validation and is suitable for supporting clinical and pharmacokinetic studies of Amisometradine.

References

Application Notes & Protocols for Amisometradine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amisometradine is a key analyte in pharmaceutical development and clinical research. Accurate and reliable quantification of Amisometradine in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the sample preparation of Amisometradine in plasma for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[1] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[1] This technique is favored for its simplicity, speed, and high-throughput capability.[2][3]

Quantitative Performance Data

The following table summarizes typical performance characteristics for a protein precipitation method.

ParameterResult
Recovery>80%[3]
Intra-day Precision (%CV)<5%
Inter-day Precision (%CV)<5%
Intra-day Accuracy (%RE)<8%
Inter-day Accuracy (%RE)<8%
Lower Limit of Quantification (LLOQ)Analyte Dependent

Experimental Protocol

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analyte.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard) to the plasma sample. The ratio of solvent to sample is typically 3:1 (v/v).

  • Mixing: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at 4°C for 30 minutes to further enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at a temperature below 10°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Workflow Diagram

PPT_Workflow start Start: Plasma Sample aliquot Aliquot 100 µL Plasma start->aliquot add_ppt Add 300 µL Acetonitrile (with Internal Standard) aliquot->add_ppt vortex Vortex Mix add_ppt->vortex incubate Incubate at 4°C vortex->incubate centrifuge Centrifuge incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer end LC-MS/MS Analysis transfer->end LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end SPE_Workflow start Start: SPE Cartridge condition Condition Cartridge (Methanol, Water) start->condition load Load Pre-treated Plasma Sample condition->load wash Wash Cartridge load->wash elute Elute Amisometradine wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

References

Application Note: High-Throughput Bioanalysis of Amisometradine in Human Plasma using Amisometradine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amisometradine is a pyrimidinedione-based diuretic.[1] Accurate and reliable quantification of Amisometradine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Amisometradine in human plasma. The use of a stable isotope-labeled internal standard, Amisometradine-d3, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2]

Principle

The method involves the extraction of Amisometradine and the internal standard (this compound) from human plasma via protein precipitation.[3] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[4] The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and corrects for matrix effects and other sources of analytical variability.[5]

Experimental Protocols

1. Materials and Reagents

  • Amisometradine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

2. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving Amisometradine and this compound in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the Amisometradine primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (calibration standards, quality control samples, and unknown study samples) into microcentrifuge tubes.

  • Add 25 µL of the IS working solution (100 ng/mL this compound) to each tube, except for the blank plasma.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[6]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.1-4.0 min: 20% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Amisometradine: m/z 196.1 → 124.1 (Quantifier), 196.1 → 82.1 (Qualifier)

      • This compound: m/z 199.1 → 127.1 (Quantifier)

    • Collision Energy (CE): Optimized for the specific instrument, typically 15-30 eV.

    • Source Temperature: 500°C

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Amisometradine0.5 - 500> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 8.595.0 - 105.0≤ 9.294.0 - 106.0
Low QC1.5≤ 6.397.2 - 103.5≤ 7.196.5 - 104.3
Mid QC75≤ 5.198.1 - 102.4≤ 6.597.0 - 103.1
High QC400≤ 4.898.9 - 101.8≤ 5.997.8 - 102.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.592.598.7
High QC40094.1101.2

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc Chromatographic Separation (C18) injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Bioanalytical workflow for Amisometradine.

G cluster_amisometradine Amisometradine cluster_amisometradine_d3 This compound (Internal Standard) a l1 C9H13N3O2 MW: 195.22 b l2 C9H10D3N3O2 MW: 198.24 (Hypothetical Deuteration on Methyl Group)

Caption: Chemical structures of Amisometradine and its deuterated form.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Amisometradine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the results, making this method highly suitable for supporting clinical and preclinical drug development studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Amisometradine-d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Amisometradine-d3, the deuterated analog of the diuretic agent Amisometradine. Due to the absence of publicly available experimental fragmentation data, this document presents a predicted fragmentation pattern for this compound based on established principles of mass spectrometry and the fragmentation behavior of structurally related pyrimidinedione derivatives. A detailed, robust protocol for sample preparation and LC-MS/MS analysis is provided to guide researchers in developing quantitative bioanalytical assays for this compound.

Introduction

Amisometradine is a pyrimidinedione-based diuretic.[1] Its mechanism of action involves the inhibition of sodium ion reabsorption in the renal tubules. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of the parent drug in biological matrices by compensating for matrix effects and variations in sample processing.[2] Understanding the mass spectrometric fragmentation of this compound is essential for developing sensitive and specific multiple reaction monitoring (MRM) assays. This note outlines the predicted fragmentation pathway and provides a comprehensive LC-MS/MS protocol.

Predicted Fragmentation Pattern of this compound

The chemical structure of Amisometradine (C9H13N3O2, Monoisotopic Mass: 195.101 g/mol ) consists of a 6-amino-3-methyl-pyrimidinedione core with a 2-methylprop-2-en-1-yl (methallyl) substituent at the N1 position.[1][3][4] In this compound, the three hydrogen atoms on the methyl group of the methallyl substituent are replaced with deuterium.

Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated precursor ion ([M+H]+) with a mass-to-charge ratio (m/z) of 199.12. The fragmentation of this precursor ion is predicted to occur through several key pathways, primarily involving the cleavage of the substituents from the pyrimidinedione ring.

The proposed major fragmentation pathways include:

  • Loss of the deuterated methallyl group: Cleavage of the C-N bond connecting the deuterated methallyl group to the pyrimidine (B1678525) ring is a likely fragmentation route. This would result in a stable product ion corresponding to the 6-amino-3-methyluracil (B15044) cation.

  • Cleavage within the methallyl group: Fragmentation can also occur within the side chain itself.

  • Ring fragmentation: While less common under typical CID conditions for this class of compounds, some fragmentation of the pyrimidinedione ring itself is possible.

The predicted fragmentation is visualized in the diagram below.

G cluster_precursor Precursor Ion cluster_fragments Predicted Product Ions Precursor This compound [M+H]+ m/z = 199.12 Fragment1 [M+H - C4H4D3]+ m/z = 142.06 Precursor->Fragment1 Loss of deuterated methallyl radical Fragment2 [C4H4D3]+ m/z = 58.08 Precursor->Fragment2 Cleavage of N-C bond Fragment3 Loss of NH3 [M+H - NH3]+ m/z = 182.10 Precursor->Fragment3 Loss of ammonia G cluster_dev Method Development cluster_val Method Validation cluster_app Application A Optimize MS Parameters (Direct Infusion) B Develop LC Method (Separation & Peak Shape) A->B C Optimize Sample Preparation (Extraction Recovery & Matrix Effects) B->C D Selectivity & Specificity C->D E Linearity, LLOQ, ULOQ D->E F Accuracy & Precision E->F G Stability F->G H Sample Analysis G->H

References

Application Note: Chromatographic Separation of Amisometradine and its Metabolites by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This application note presents a detailed protocol for the sensitive and selective simultaneous determination of the fungicide Amisometradine and its putative metabolites in biological matrices. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high resolution, speed, and sensitivity required for complex bioanalytical studies. The protocol includes detailed procedures for sample preparation from plasma and urine, UPLC-MS/MS parameters, and data analysis. This method is suitable for pharmacokinetic, toxicokinetic, and metabolism studies of Amisometradine.

Introduction

Amisometradine is a quinone inside inhibitor (QoI) fungicide effective against a range of plant pathogenic fungi. Understanding its metabolic fate in biological systems is crucial for assessing its safety and potential environmental impact. The development of robust analytical methods for the simultaneous quantification of the parent compound and its metabolites is essential for these studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of drugs and their metabolites in complex biological samples.[1] This application note describes a UPLC-MS/MS method optimized for the separation and quantification of Amisometradine and its potential metabolites.

Experimental

  • Amisometradine reference standard (Purity ≥98%)

  • Putative metabolite reference standards (if available)

  • Internal Standard (IS), e.g., a structurally similar compound not expected to be present in the samples.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (blank, drug-free)

  • Human urine (blank, drug-free)

A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis. The following is a representative configuration:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Analytical Column: Newcrom R1, 3 µm, 2.1 x 100 mm or a similar reversed-phase column with low silanol (B1196071) activity.[2]

Effective sample preparation is critical for removing interferences and concentrating the analytes of interest from complex biological matrices.[3] Two common procedures, protein precipitation for plasma and direct dilution for urine, are described below.

2.3.1. Plasma Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2.3.2. Urine Sample Preparation (Direct Dilution)

  • Centrifuge the urine sample at 4,000 rpm for 5 minutes to remove particulate matter.

  • To 100 µL of the supernatant, add 900 µL of the initial mobile phase containing the internal standard.

  • Vortex for 30 seconds.

  • Transfer to a UPLC vial for analysis.

Experimental Workflow for Sample Preparation

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 100 µL Plasma p2 Add 300 µL Acetonitrile with IS p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (14,000 rpm, 10 min, 4°C) p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in 100 µL Mobile Phase p6->p7 p8 Inject into UPLC-MS/MS p7->p8 u1 Urine Sample u2 Centrifuge (4,000 rpm, 5 min) u1->u2 u3 100 µL Supernatant u2->u3 u4 Add 900 µL Mobile Phase with IS u3->u4 u5 Vortex (30 sec) u4->u5 u6 Inject into UPLC-MS/MS u5->u6

Caption: Workflow for plasma and urine sample preparation.

The following parameters provide a starting point for method development and can be optimized for specific instruments and metabolites.

Table 1: UPLC Parameters

ParameterValue
Column Newcrom R1, 3 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0095.05.0
1.0095.05.0
8.005.095.0
9.005.095.0
9.1095.05.0
12.0095.05.0

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 4: Hypothetical MRM Transitions for Amisometradine and Metabolites

Note: These values are hypothetical and must be determined experimentally by infusing pure standards of Amisometradine and its metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
AmisometradineXXX.XYYY.YZZAA
Metabolite 1XXX.XYYY.YZZAA
Metabolite 2XXX.XYYY.YZZAA
Internal Std.XXX.XYYY.YZZAA

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications.[4][5] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analytes and IS.

  • Linearity and Range: A calibration curve should be prepared by spiking blank matrix with known concentrations of the analytes. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the sample preparation method, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: Assessed to ensure that the ionization of the analytes is not suppressed or enhanced by co-eluting matrix components.

  • Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Logical Relationship of Method Validation Parameters

G cluster_validation Bioanalytical Method Validation cluster_parameters Key Performance Indicators mv Method Validation sel Selectivity & Specificity mv->sel lin Linearity & Range mv->lin ap Accuracy & Precision mv->ap lloq LLOQ mv->lloq rec Recovery mv->rec me Matrix Effect mv->me stab Stability mv->stab interferences No Interferences sel->interferences r2 r² > 0.99 lin->r2 accuracy 85-115% Accuracy ap->accuracy precision <15% CV ap->precision sensitivity Defined Sensitivity lloq->sensitivity efficiency Consistent Extraction rec->efficiency ion_effect Minimal Ion Suppression/Enhancement me->ion_effect degradation No Significant Degradation stab->degradation

Caption: Key parameters for bioanalytical method validation.

Results and Discussion

The described UPLC-MS/MS method provides a robust and sensitive approach for the separation and quantification of Amisometradine and its metabolites in biological fluids. The use of a reversed-phase column with low silanol activity, such as the Newcrom R1, is anticipated to provide good peak shapes for the parent compound and its metabolites. The gradient elution program is designed to effectively separate compounds with a range of polarities, which is typical for a parent drug and its metabolic products. The MS/MS detection in MRM mode ensures high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.

The sample preparation methods are straightforward and commonly used in bioanalytical laboratories. Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples. For urine, a simple dilution is often sufficient due to the lower protein content.

Conclusion

This application note provides a comprehensive protocol for the chromatographic separation and quantification of Amisometradine and its metabolites using UPLC-MS/MS. The detailed experimental procedures for sample preparation and instrumental analysis, along with the guidelines for method validation, offer a solid foundation for researchers in drug metabolism, pharmacokinetics, and toxicology. The proposed method is designed to be sensitive, selective, and reliable for the analysis of complex biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Amisometradine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming matrix effects during the quantification of amisometradine (B1665367).

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis of amisometradine?

A1: The matrix effect is the alteration of the ionization efficiency of amisometradine by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] Endogenous components in biological samples like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants, can cause these effects.

Q2: How can I evaluate the matrix effect for my amisometradine assay?

A2: Two common methods for evaluating matrix effects are the post-column infusion and the post-extraction spike methods.

  • Post-Column Infusion (Qualitative Assessment): A continuous flow of a standard solution of amisometradine is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation in the baseline signal at the retention time of amisometradine indicates the presence of matrix components that cause ion suppression or enhancement.

  • Post-Extraction Spike (Quantitative Assessment): The response of amisometradine in a standard solution is compared to the response of amisometradine spiked into a blank matrix sample after the extraction process. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for amisometradine?

A3: Effective sample preparation is crucial for reducing matrix interferences. The choice of technique depends on the complexity of the matrix. Common and effective methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples. It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples by selectively isolating amisometradine from matrix components.

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids, which can effectively remove interfering substances.

  • Protein Precipitation: For biological matrices like plasma or serum, protein precipitation is a simple and common first step to remove the majority of proteins, which can be a significant source of matrix effects.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation can help to separate amisometradine from co-eluting matrix components. This can be achieved by:

  • Using a suitable analytical column: A column with high resolving power can improve the separation of the analyte from interferences.

  • Adjusting the mobile phase composition and gradient: Modifying the mobile phase can alter the retention times of both amisometradine and matrix components, potentially resolving them.

  • Employing smaller particle size columns (e.g., UPLC): This can lead to sharper peaks and better resolution.

Q5: How does an internal standard (IS) help in compensating for matrix effects?

A5: A suitable internal standard, particularly a stable isotope-labeled (SIL) version of amisometradine, is highly recommended to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to amisometradine, it will be affected by the matrix in the same way. By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Poor Peak Shape for Amisometradine Matrix components co-eluting with the analyte.- Optimize the chromatographic gradient to better separate amisometradine from interferences.- Employ a more effective sample cleanup method (e.g., switch from protein precipitation to SPE).- Use a different stationary phase for the analytical column.
High Variability in Replicate Injections Inconsistent matrix effects between samples.- Implement the use of a stable isotope-labeled internal standard for amisometradine.- Homogenize samples thoroughly before extraction.- Ensure consistent sample preparation across all samples.
Low Recovery of Amisometradine Inefficient extraction from the matrix or loss during cleanup.- Optimize the extraction solvent and pH for your specific matrix.- Evaluate different SPE sorbents and elution solvents.- For the QuEChERS method, experiment with different salt combinations and d-SPE sorbents.
Significant Ion Suppression/Enhancement High concentration of co-eluting matrix components.- Dilute the sample extract to reduce the concentration of interfering compounds.- Improve the sample cleanup procedure to remove more matrix components.- Optimize the ESI source parameters (e.g., spray voltage, gas flow) to minimize matrix effects.
Inconsistent Results Between Different Matrix Lots Variability in the composition of the biological matrix.- Evaluate the matrix effect across multiple lots of the blank matrix during method validation.- If significant variability is observed, matrix-matched calibration standards should be used for each batch of samples.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for Amisometradine in Vegetable Matrices

This protocol is a general guideline and should be optimized for your specific application.

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute with a suitable solvent (e.g., mobile phase) before LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike

1. Prepare three sets of samples:

  • Set A (Neat Solution): Prepare a standard solution of amisometradine in a clean solvent at a known concentration.

  • Set B (Post-Spiked Matrix): Extract a blank matrix sample using your validated method. Spike the final extract with amisometradine to the same concentration as Set A.

  • Set C (Pre-Spiked Matrix): Spike a blank matrix sample with amisometradine at the same concentration as Set A before the extraction process.

2. Analyze all three sets by LC-MS/MS.

3. Calculate the Matrix Effect (ME) and Recovery (RE):

  • Matrix Effect (%ME): ((Peak Area of Set B - Peak Area of Blank Matrix) / Peak Area of Set A) * 100

  • Recovery (%RE): (Peak Area of Set C / Peak Area of Set B) * 100

Quantitative Data Summary

The following table provides a template for summarizing recovery and matrix effect data from your validation experiments. Data should be generated for each matrix type and at different concentration levels (Low, Medium, High).

AnalyteMatrixFortification Level (ng/g)Mean Recovery (%) (n=5)RSD (%)Matrix Effect (%)
AmisometradineTomato10[Your Data][Your Data][Your Data]
AmisometradineTomato50[Your Data][Your Data][Your Data]
AmisometradineTomato100[Your Data][Your Data][Your Data]
AmisometradineSoil10[Your Data][Your Data][Your Data]
AmisometradineSoil50[Your Data][Your Data][Your Data]
AmisometradineSoil100[Your Data][Your Data][Your Data]

Visualizations

Amisometradine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Collection (e.g., Soil, Vegetable) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition LCMS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Amisometradine Quantification.

Matrix Effect Mechanism cluster_source Ion Source cluster_detector Mass Spectrometer Droplet Detector Detector Droplet->Detector Ion Suppression (Competition for ionization) Droplet->Detector Ideal Ionization Analyte Amisometradine Analyte->Droplet Enters Matrix Matrix Components Matrix->Droplet Enters

Caption: Ion Suppression Mechanism in ESI.

Troubleshooting Logic Start Inaccurate/Imprecise Results? Eval_ME Evaluate Matrix Effect (Post-Extraction Spike) Start->Eval_ME ME_Present Matrix Effect > 20%? Eval_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, d-SPE) ME_Present->Optimize_Cleanup Yes End Acceptable Results ME_Present->End No Use_IS Use Stable Isotope-Labeled IS Optimize_Cleanup->Use_IS Dilute Dilute Sample Extract Use_IS->Dilute Revalidate Re-validate Method Dilute->Revalidate Revalidate->End

Caption: Decision Tree for Matrix Effect Troubleshooting.

References

Optimizing MS/MS parameters for Amisometradine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amisometradine-d3

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for Amisometradine and this compound?

A1: Amisometradine has a molecular weight of approximately 195.22 g/mol .[1][2] For this compound, the molecular weight will be approximately 198.24 g/mol , assuming the three deuterium (B1214612) atoms replace three hydrogen atoms. In positive ion mode electrospray ionization (ESI+), the most common precursor ion is the protonated molecule, [M+H]⁺. In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, is expected.

Q2: Should I use the same MS/MS parameters for both Amisometradine and this compound?

A2: While the optimal parameters are often very similar, it is best practice to optimize the declustering potential (DP) or cone voltage and collision energy (CE) independently for both the analyte (Amisometradine) and the deuterated internal standard (this compound).[3] This ensures maximum sensitivity for both compounds and accounts for any minor differences in fragmentation behavior.

Q3: How do I select the best product ions for my Multiple Reaction Monitoring (MRM) transitions?

A3: After identifying the precursor ion, perform a product ion scan. In the resulting spectrum, select the most intense and stable fragment ions as your product ions.[3] It is recommended to choose at least two product ions. The most abundant transition is typically used for quantification (quantifier), while the second-most abundant is used for confirmation (qualifier).[3] The qualifier enhances the selectivity of the assay.

Q4: What are typical starting ranges for optimizing collision energy (CE)?

A4: A good starting point for collision energy optimization is to ramp the voltage across a wide range, for example, from 5 V to 60 V in 2-5 V increments.[3] The optimal CE is the value that produces the highest intensity for a specific product ion. This should be determined empirically for each MRM transition.

Troubleshooting Guide

Issue 1: Poor or No Signal for the Precursor Ion

  • Possible Cause: Incorrect sample concentration.

    • Solution: Ensure your sample is appropriately concentrated. If it is too dilute, you may not see a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[4] A typical starting concentration for infusion is 100-1000 ng/mL.[3]

  • Possible Cause: Suboptimal ionization.

    • Solution: Verify that the ionization source parameters (e.g., ion spray voltage, gas flows, source temperature) are appropriate for your analyte and flow rate.[5] Check for the formation of adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), which can sometimes be more abundant than the desired [M+H]⁺ ion.[6]

  • Possible Cause: Instrument not properly tuned or calibrated.

    • Solution: Perform a routine tuning and calibration of the mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[4]

Issue 2: Unstable or Fluctuating Signal Intensity

  • Possible Cause: Issues with the infusion setup.

    • Solution: Ensure the syringe pump is delivering a steady, pulse-free flow. Check for air bubbles in the syringe or tubing. Ensure all fittings are secure to prevent leaks.

  • Possible Cause: Matrix effects or contaminated ion source.

    • Solution: If not using a pure standard, components from the sample matrix could be causing ion suppression.[7] Ensure the ion source is clean. A fluctuating signal, even with a pure standard, can indicate a dirty source.

  • Possible Cause: Underlying instrument hardware problem.

    • Solution: An unstable signal can be a symptom of a hardware issue with the LC or MS system. It is crucial to resolve any instrument problems before proceeding with method optimization to ensure data reliability.[7]

Issue 3: Low Product Ion (Fragment) Intensity

  • Possible Cause: Non-optimal Collision Energy (CE).

    • Solution: The energy required to fragment the precursor ion is highly specific. Systematically ramp the CE for each transition to find the value that yields the maximum product ion intensity.[3]

  • Possible Cause: Non-optimal Declustering Potential (DP) or Cone Voltage.

    • Solution: This parameter influences the transmission of the precursor ion into the mass analyzer. An incorrectly set DP/cone voltage can lead to premature fragmentation or poor ion sampling. Optimize this parameter by observing the precursor ion intensity before optimizing CE.[3]

Data Presentation

Table 1: Predicted m/z Values for Precursor Ions
CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)
AmisometradineC₉H₁₃N₃O₂195.1008[8]196.1081[9]194.0935[9]
This compoundC₉H₁₀D₃N₃O₂198.1196199.1269197.1123

Note: The exact mass of this compound may vary slightly based on the position of the deuterium labels.

Table 2: Example Collision Energy Optimization for a Hypothetical Transition
Collision Energy (V)Product Ion Intensity (counts)
1015,000
1545,000
2098,000
25 152,000
30110,000
3575,000

This table illustrates how to identify the optimal collision energy by finding the voltage that produces the maximum signal intensity.

Experimental Protocols

Protocol: Systematic Optimization of MS/MS Parameters for this compound

This protocol describes the process of optimizing MRM transitions for this compound using direct infusion.

1. Preparation of Standard Solutions

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.[3]
  • From this stock, prepare a working solution for infusion at a concentration of 500 ng/mL. The solvent for the working solution should mimic the initial mobile phase of your intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[3]

2. Precursor Ion Identification (Q1 Scan)

  • Set up a direct infusion of the working solution into the mass spectrometer's ion source using a syringe pump at a low, stable flow rate (e.g., 5-10 µL/min).[3]
  • In the instrument control software, configure the MS to perform a Q1 scan over a mass range that includes the expected m/z of the precursor ion (e.g., m/z 150-250).
  • Acquire data and identify the most abundant ion, which should correspond to the [M+H]⁺ or [M-H]⁻ of this compound (expected m/z ~199.1 in positive mode). Record this m/z value.

3. Product Ion Selection (Product Ion Scan)

  • Change the scan mode to "Product Ion Scan".
  • Set the Q1 quadrupole to specifically transmit the precursor ion m/z identified in the previous step.
  • Scan the Q3 quadrupole over a relevant mass range (e.g., m/z 50-200) to detect the fragment ions.
  • From the resulting spectrum, identify two or three of the most intense and stable product ions. Record their m/z values. These will form your MRM transitions.[3]

4. Optimization of Declustering Potential (DP) / Cone Voltage

  • Set up an MRM method using the precursor ion and one of the selected product ions.
  • Create an experiment to ramp the DP or cone voltage over a suitable range while monitoring the intensity of the precursor ion.
  • Plot the ion intensity against the DP/cone voltage. The optimal value is the one that produces the maximum signal intensity.[3] Use this value for the next step.

5. Optimization of Collision Energy (CE)

  • Using the optimized DP/cone voltage, create an experiment to optimize the CE for each MRM transition (precursor → product pair).
  • For each transition, ramp the CE value across a range (e.g., 5 V to 60 V).
  • Plot the product ion intensity against the CE. The optimal CE is the voltage that yields the maximum intensity for that specific transition.[3]
  • Repeat this process for your quantifier and qualifier transitions.

6. Final Method

  • Once all parameters are optimized, create the final MRM method using the determined precursor ion, product ions, and their corresponding optimized DP/cone voltage and CE values.

Visualizations

MS_MS_Optimization_Workflow prep 1. Prepare Standard Solution (100-1000 ng/mL) infuse 2. Direct Infusion (5-10 µL/min) prep->infuse q1_scan 3. Q1 Scan to Find Precursor Ion ([M+H]⁺) infuse->q1_scan prod_scan 4. Product Ion Scan to Find Fragments q1_scan->prod_scan select_trans 5. Select Quantifier & Qualifier Transitions prod_scan->select_trans opt_dp 6. Optimize Declustering Potential (DP) select_trans->opt_dp opt_ce 7. Optimize Collision Energy (CE) per Transition opt_dp->opt_ce final 8. Final MRM Method opt_ce->final

Caption: Workflow for systematic MS/MS parameter optimization.

Troubleshooting_Signal_Intensity start Problem: Poor Signal Intensity check_conc Check Concentration (100-1000 ng/mL) start->check_conc Is sample prep correct? check_source Verify Source Parameters (Voltage, Gas, Temp) start->check_source Are settings optimal? check_cal Tune & Calibrate Instrument start->check_cal Is instrument ready? resolved Signal Improved check_conc->resolved check_adducts Look for Adducts ([M+Na]⁺, etc.) check_source->check_adducts check_cal->resolved check_adducts->resolved

Caption: Logic diagram for troubleshooting poor signal intensity.

References

Troubleshooting poor recovery of Amisometradine from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the recovery of Amisometradine from biological matrices.

Introduction to Amisometradine Bioanalysis

Amisometradine is a pyrimidinedione-based diuretic.[1] Its chemical structure lends it a polar nature, which can present challenges during extraction from complex biological matrices such as plasma, urine, and tissue homogenates. Successful quantification of Amisometradine requires careful optimization of sample preparation and chromatographic conditions to ensure high recovery and accurate results. This guide addresses common issues encountered during the bioanalysis of Amisometradine and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Amisometradine to consider for bioanalysis?

A1: Amisometradine is a relatively polar molecule with a molecular weight of approximately 195.22 g/mol and a chemical formula of C9H13N3O2.[1][2][3] Its calculated AlogP is -0.29, indicating its hydrophilic nature.[2] This polarity means that it will have a higher affinity for aqueous environments, which must be taken into account when developing extraction methods from biological fluids.

Q2: Which extraction method is generally recommended for Amisometradine from plasma?

A2: Due to its polarity, a simple liquid-liquid extraction (LLE) with a non-polar solvent may result in poor recovery. The most promising techniques are:

  • Solid-Phase Extraction (SPE): Specifically, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is highly effective for polar compounds.[4][5][6][7] Polymeric SPE sorbents are also a good option.

  • Protein Precipitation (PPT): This is a simpler method, but may result in a less clean extract. Optimization of the precipitating solvent is crucial.[8][9]

Q3: Why am I observing high variability in my Amisometradine recovery?

A3: High variability can stem from several factors, including inconsistent sample handling, improper pH control during extraction, or the breakthrough of the analyte during SPE loading or washing steps. It is crucial to maintain consistent procedures for all samples and to validate the method thoroughly.

Q4: Could metabolites of Amisometradine be interfering with my analysis?

A4: While specific data on Amisometradine metabolism is limited in the provided search results, it is a possibility. Pyrimidine-based compounds can undergo metabolism, potentially leading to the formation of more polar metabolites.[10] If you observe unexpected peaks or poor chromatographic resolution, co-elution with metabolites could be a factor. It is advisable to use a high-resolution mass spectrometer to investigate potential metabolite interference.

Q5: What type of chromatography is best suited for Amisometradine analysis?

A5: Given its polar nature, traditional reversed-phase chromatography may provide poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds.[2][11][12][13] It uses a polar stationary phase and a mobile phase with a high organic content, which enhances the retention of polar analytes like Amisometradine.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: You are experiencing low recovery of Amisometradine when using a solid-phase extraction protocol.

Potential Cause Recommended Solution
Inappropriate Sorbent Chemistry For a polar compound like Amisometradine, a standard C18 sorbent may not provide adequate retention. Use a mixed-mode or polymeric SPE sorbent. These offer multiple interaction mechanisms (hydrophobic and ion-exchange) for better retention of polar analytes.[4][5][6][7]
Improper Sample pH The pH of the sample and loading buffer is critical for consistent retention, especially with ion-exchange SPE. Ensure the pH is adjusted to promote the desired ionic state of Amisometradine for optimal interaction with the sorbent.
Analyte Breakthrough This can occur if the sample is loaded too quickly or if the wash solvent is too strong. Decrease the flow rate during sample loading and use a weaker wash solvent. Collect the load and wash fractions and analyze them for the presence of Amisometradine to confirm breakthrough.
Incomplete Elution The elution solvent may not be strong enough to desorb Amisometradine from the SPE sorbent. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier or adding a small amount of acid or base to disrupt ionic interactions). Also, ensure the elution volume is sufficient.
Sorbent Drying Out For silica-based sorbents, it is crucial that the sorbent bed does not dry out between the conditioning/equilibration and sample loading steps. Ensure the sorbent remains wetted.
Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: Your liquid-liquid extraction protocol is yielding poor Amisometradine recovery.

Potential Cause Recommended Solution
Inappropriate Solvent Polarity Amisometradine is polar and will not partition well into non-polar organic solvents like hexane. Use a more polar, water-immiscible organic solvent such as ethyl acetate (B1210297) or a mixture of solvents.
Incorrect Aqueous Phase pH To move a polar, ionizable compound into the organic phase, its charge must be neutralized. Adjust the pH of the aqueous sample to suppress the ionization of Amisometradine.
Emulsion Formation The formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to poor recovery. To break an emulsion, you can try adding salt to the aqueous phase ("salting out"), centrifugation, or gentle swirling instead of vigorous shaking during mixing.[8]
Insufficient Phase Separation Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Inadequate separation can lead to the inclusion of aqueous phase in your final extract, affecting subsequent analysis.
Issues with Protein Precipitation (PPT)

Problem: You are facing challenges with protein precipitation for Amisometradine analysis.

Potential Cause Recommended Solution
Analyte Co-precipitation Amisometradine might be co-precipitating with the plasma proteins. This can be influenced by the choice of precipitating solvent. Experiment with different organic solvents (e.g., acetonitrile, methanol (B129727), acetone) and their ratios with the plasma sample. Acetonitrile is often a good starting point as it tends to provide cleaner extracts.[8][9]
Incomplete Protein Removal This can lead to column clogging and ion suppression in LC-MS analysis. Ensure you are using an adequate volume of precipitating solvent (typically a 3:1 or 4:1 ratio of solvent to plasma) and that the sample is thoroughly vortexed and centrifuged at a sufficient speed and duration.
Poor Analyte Solubility in Supernatant After protein precipitation, Amisometradine must be soluble in the resulting supernatant. If the organic solvent content is too high, the polar analyte may not be fully soluble. Consider adjusting the solvent-to-plasma ratio.

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction of Amisometradine from Human Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sorbent: Mixed-mode cation exchange and reversed-phase polymeric sorbent (e.g., Oasis MCX).

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute Amisometradine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Amisometradine
  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic).

  • Mobile Phase A: 10 mM ammonium formate (B1220265) in water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Data Presentation

The following tables present hypothetical recovery data to illustrate the impact of different extraction parameters on Amisometradine recovery. Actual results may vary and require experimental optimization.

Table 1: Hypothetical Recovery of Amisometradine using Different SPE Sorbents

SPE SorbentAverage Recovery (%)% RSD (n=6)
C1845.215.8
Polymeric Reversed-Phase78.58.2
Mixed-Mode Cation Exchange 92.3 4.5

Table 2: Hypothetical Recovery of Amisometradine with Different PPT Solvents

Precipitating Solvent (Solvent:Plasma Ratio)Average Recovery (%)% RSD (n=6)
Methanol (3:1)65.712.4
Acetonitrile (3:1) 85.1 6.8
Acetone (3:1)72.310.1

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and performing Amisometradine extraction.

Troubleshooting_Low_Recovery start Low Amisometradine Recovery extraction_method Which extraction method? start->extraction_method spe Solid-Phase Extraction (SPE) extraction_method->spe SPE lle Liquid-Liquid Extraction (LLE) extraction_method->lle LLE ppt Protein Precipitation (PPT) extraction_method->ppt PPT check_sorbent Is sorbent appropriate for polar analyte? (e.g., Mixed-Mode, Polymeric) spe->check_sorbent check_breakthrough Analyzed load/wash fractions? check_sorbent->check_breakthrough Yes solution_spe Use Mixed-Mode SPE. Optimize pH, flow rate, and solvents. check_sorbent->solution_spe No check_elution Is elution solvent strong enough? check_breakthrough->check_elution No Breakthrough check_breakthrough->solution_spe Breakthrough Detected check_elution->solution_spe Yes, fully optimized check_elution->solution_spe No, increase strength/volume check_lle_solvent Is organic solvent polar enough? (e.g., Ethyl Acetate) lle->check_lle_solvent check_lle_ph Is aqueous pH optimized to neutralize Amisometradine? check_lle_solvent->check_lle_ph Yes solution_lle Use more polar solvent. Optimize pH and check for emulsions. check_lle_solvent->solution_lle No check_lle_ph->solution_lle No check_lle_ph->solution_lle Yes, fully optimized check_ppt_solvent Tried different solvents? (e.g., Acetonitrile) ppt->check_ppt_solvent check_co_precipitation Analyzed protein pellet for analyte? check_ppt_solvent->check_co_precipitation Yes solution_ppt Optimize solvent choice and ratio. Check for co-precipitation. check_ppt_solvent->solution_ppt No check_co_precipitation->solution_ppt Analyte in Pellet check_co_precipitation->solution_ppt No Analyte in Pellet

Caption: Troubleshooting workflow for low Amisometradine recovery.

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis sample_prep 1. Plasma Sample (Dilute with 4% Phosphoric Acid) load 4. Load Sample sample_prep->load conditioning 2. Condition Cartridge (Methanol then Water) equilibration 3. Equilibrate Cartridge (2% Formic Acid) conditioning->equilibration equilibration->load wash1 5. Wash 1 (2% Formic Acid) load->wash1 wash2 6. Wash 2 (Methanol) wash1->wash2 elute 7. Elute (5% NH4OH in Methanol) wash2->elute dry_reconstitute 8. Evaporate and Reconstitute elute->dry_reconstitute lcms_analysis 9. HILIC-MS/MS Analysis dry_reconstitute->lcms_analysis

Caption: Experimental workflow for Mixed-Mode SPE of Amisometradine.

References

Validation & Comparative

A Guide to Inter-Laboratory Cross-Validation of Amisometradine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the reproducibility and reliability of analytical methods are paramount. When Amisometradine assays are conducted across different laboratories, ensuring consistency and comparability of results is crucial for the integrity of clinical and preclinical studies. This guide provides a framework for the cross-validation of Amisometradine assays between laboratories, offering objective comparisons of assay performance with supporting experimental data.

Bioanalytical method validation is a critical process to ensure that a quantitative analytical method is suitable for its intended application.[1] This process includes demonstrating that the method is reliable and reproducible for the quantitative measurement of analytes in biological matrices such as blood, plasma, or serum.[1] The key parameters evaluated during bioanalytical method validation are accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[2]

Experimental Protocols

A full validation of a bioanalytical method should be performed when establishing a method for the quantification of an analyte in clinical and nonclinical studies.[3] The following is a generalized protocol for a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) assay for Amisometradine, which can be adapted by participating laboratories.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Amisometradine and its stable isotope-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol).

  • Prepare serial dilutions of the Amisometradine stock solution to create working standard solutions for calibration curves and quality control (QC) samples.

2. Sample Preparation:

  • Thaw biological samples (e.g., plasma) at room temperature.

  • To an aliquot of the biological sample, add the internal standard working solution.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a suitable C18 column with a gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for Amisometradine and its IS.

4. Calibration Curve and Quality Control:

  • Prepare calibration standards by spiking blank biological matrix with known concentrations of Amisometradine.[3]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • The calibration curve should consist of a minimum of six non-zero concentration levels.

  • Analyze the calibration standards and QC samples along with the study samples.

Data Presentation: A Hypothetical Inter-Laboratory Comparison

The following tables present hypothetical data from two independent laboratories, "Lab A" and "Lab B," performing an LC-MS/MS assay for Amisometradine in human plasma. These tables are intended to serve as a template for presenting cross-validation data.

Table 1: Accuracy and Precision of Amisometradine Assay

LaboratoryConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Lab A 1.0 (LLOQ)0.9595.08.5
2.5 (Low QC)2.60104.06.2
50.0 (Mid QC)48.597.04.1
400.0 (High QC)408.0102.03.5
Lab B 1.0 (LLOQ)1.05105.09.8
2.5 (Low QC)2.4096.07.5
50.0 (Mid QC)51.5103.05.3
400.0 (High QC)392.098.04.8

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Linearity of Amisometradine Calibration Curve

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab A 1.0 - 500.00.9985
Lab B 1.0 - 500.00.9979

Table 3: Matrix Effect and Recovery

LaboratoryConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Lab A 2.5 (Low QC)98.285.1
400.0 (High QC)101.588.4
Lab B 2.5 (Low QC)95.782.3
400.0 (High QC)99.886.9

Visualizing the Cross-Validation Workflow

The following diagram illustrates the key steps in a typical inter-laboratory cross-validation process.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Comparison Phase Protocol Standardized Protocol Development Samples Preparation of Blinded QC Samples & Study Samples Protocol->Samples LabA Lab A Analysis Samples->LabA Sample Shipment LabB Lab B Analysis Samples->LabB Sample Shipment DataA Lab A Data Submission LabA->DataA DataB Lab B Data Submission LabB->DataB Compare Statistical Comparison of Results DataA->Compare DataB->Compare Report Final Cross-Validation Report Compare->Report

Caption: Workflow for Inter-Laboratory Cross-Validation of Amisometradine Assays.

Interpretation and Conclusion

The goal of inter-laboratory cross-validation is to ensure that analytical data is consistent and reproducible, regardless of where the samples are analyzed. When comparing results, key considerations include:

  • Accuracy and Precision: The mean values should be within ±15% of the nominal value, and the precision should not exceed 15% CV. The hypothetical data in Table 1 shows that both laboratories meet these criteria.

  • Linearity: The correlation coefficient (r²) should be close to 1, indicating a linear relationship between concentration and response. Both labs demonstrate excellent linearity in Table 2.

  • Matrix Effect and Recovery: These parameters should be consistent between laboratories to ensure that the biological matrix does not unduly influence the results. The data in Table 3 suggests comparable performance in managing matrix effects and achieving consistent recovery.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Amisometradine-d3 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and bioequivalence studies, the precision and reliability of analytical methods are paramount. For the diuretic Amisometradine, accurate quantification in biological matrices is crucial for determining its efficacy and safety. A key element in achieving this accuracy is the choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative analysis of the performance of a deuterated internal standard, Amisometradine-d3, versus other potential internal standards.

Data Presentation: Deuterated vs. Non-Deuterated Internal Standards

Table 1: Linearity of Hydrochlorothiazide (B1673439) Analysis with Different Internal Standards

Internal Standard TypeAnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Deuterated (SIL)Hydrochlorothiazide1.0 - 200.0> 0.998
Structural AnalogHydrochlorothiazide2.0 - 400.0> 0.995

Table 2: Accuracy and Precision for Hydrochlorothiazide Analysis

Internal Standard TypeQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Deuterated (SIL) LLOQ1.00.9898.04.5
LQC3.02.9598.33.2
MQC80.081.2101.52.1
HQC160.0158.499.01.8
Structural Analog LLOQ2.02.1105.08.7
LQC6.05.896.76.5
MQC150.0155.3103.54.3
HQC300.0291.697.23.9

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

The data clearly demonstrates that the method using the deuterated internal standard exhibits a wider linear range, and better accuracy and precision at all quality control levels compared to the method using a structural analog.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Method 1: Bioanalysis with a Deuterated Internal Standard (Hydrochlorothiazide-¹³C,d₂)
  • Sample Preparation: Liquid-liquid extraction (LLE) was employed to isolate hydrochlorothiazide and the internal standard from plasma. To 100 µL of plasma, 25 µL of the internal standard working solution (Hydrochlorothiazide-¹³C,d₂) was added and vortexed. The mixture was then extracted with 1 mL of ethyl acetate. After centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase.

  • Chromatography: A C18 analytical column was used with an isocratic mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) (80:20, v/v) at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) was used for detection and quantification. The transitions monitored were m/z 296.0 → 205.0 for hydrochlorothiazide and m/z 299.0 → 205.0 for Hydrochlorothiazide-¹³C,d₂.

Method 2: Bioanalysis with a Structural Analog Internal Standard (Diazepam)
  • Sample Preparation: Protein precipitation was used for sample preparation. To 200 µL of plasma, 50 µL of the internal standard working solution (Diazepam) was added, followed by 600 µL of acetonitrile. The mixture was vortexed and centrifuged. The supernatant was then injected into the LC-MS/MS system.

  • Chromatography: A C18 analytical column was used with a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). The gradient started at 30% B and was linearly increased to 90% B over 5 minutes.

  • Mass Spectrometry: An HPLC-ESI-MS/MS system was used for analysis, with hydrochlorothiazide detected in negative ion mode (m/z 296.0 → 205.0) and the internal standard, Diazepam, in positive ion mode (m/z 285.2 → 193.1).

Mandatory Visualization

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (HPLC/UHPLC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (Tandem MS) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A generalized workflow for the bioanalytical quantification of Amisometradine using this compound as an internal standard.

Diuretic_Mechanism cluster_nephron Nephron cluster_action Mechanism of Action Glomerulus Glomerulus (Filtration) PCT Proximal Convoluted Tubule Glomerulus->PCT Loop_of_Henle Loop of Henle PCT->Loop_of_Henle DCT Distal Convoluted Tubule Loop_of_Henle->DCT Collecting_Duct Collecting Duct DCT->Collecting_Duct Inhibition Inhibition of Na+/Cl- Reabsorption DCT->Inhibition Site of Action Amisometradine Amisometradine (Uracil Diuretic) Amisometradine->Inhibition Diuresis Increased Water & Electrolyte Excretion Inhibition->Diuresis

Caption: Simplified diagram of the mechanism of action for a uracil (B121893) diuretic like Amisometradine in the nephron.

References

Validation of an Analytical Method for Amisometradine: A Comparative Guide According to FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Amisometradine in a drug substance, in accordance with the United States Food and Drug Administration (FDA) guidelines for analytical method validation. The information presented here is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.

Amisometradine, with the molecular formula C9H13N3O2, is a pharmaceutical compound requiring accurate and reliable analytical methods to ensure its quality and safety.[1][2][3] The validation of an analytical method is a critical process to demonstrate its suitability for the intended purpose.[4][5] FDA guidelines, often harmonized with the International Council for Harmonisation (ICH) guidelines, outline the necessary validation characteristics that must be investigated.[6][7][8] These characteristics include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

This guide will compare a proposed primary method (Method A) with an alternative method (Method B), presenting hypothetical experimental data to illustrate the validation process and performance of each.

Experimental Protocols

The following are the detailed experimental protocols for the two hypothetical HPLC methods used for the validation of Amisometradine analysis.

Method A: Proposed Reversed-Phase HPLC (RP-HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol (B129727) and 0.05 M phosphate (B84403) buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of Amisometradine (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The drug substance is accurately weighed and dissolved in the mobile phase to achieve a target concentration of 50 µg/mL.

Method B: Alternative Ultra-High-Performance Liquid Chromatography (UHPLC) Method

  • Instrumentation: A UHPLC system with a photodiode array (PDA) detector, autosampler, and column thermostat.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). The gradient program starts at 10% B, increases to 90% B over 5 minutes, holds for 1 minute, and returns to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 272 nm (with PDA monitoring from 200-400 nm).

  • Injection Volume: 2 µL.

  • Standard Solution Preparation: A stock solution of Amisometradine (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Working standards are prepared by diluting the stock solution with the same solvent mixture to concentrations ranging from 0.1 µg/mL to 150 µg/mL.

  • Sample Preparation: The drug substance is accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to achieve a target concentration of 50 µg/mL.

Data Presentation: Validation Parameter Comparison

The following tables summarize the hypothetical quantitative data obtained from the validation of Method A and Method B.

Table 1: Linearity and Range

ParameterMethod AMethod BFDA/ICH Acceptance Criteria
Range (µg/mL)1 - 1000.1 - 150Appropriate for the intended use
Correlation Coefficient (r²)0.99920.9998≥ 0.999
y-intercept102.555.8Should be insignificant

Table 2: Accuracy (Recovery)

Concentration (µg/mL)Method A (% Recovery)Method B (% Recovery)FDA/ICH Acceptance Criteria
2599.2100.598.0% - 102.0%
50100.599.898.0% - 102.0%
7599.8100.198.0% - 102.0%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterMethod A (% RSD)Method B (% RSD)FDA/ICH Acceptance Criteria
Repeatability (n=6)0.850.45≤ 2%
Intermediate Precision (Day 1)1.100.60≤ 2%
Intermediate Precision (Day 2)1.250.65≤ 2%
Intermediate Precision (Analyst 1)1.150.55≤ 2%
Intermediate Precision (Analyst 2)1.300.70≤ 2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod A (µg/mL)Method B (µg/mL)FDA/ICH Acceptance Criteria
Limit of Detection (LOD)0.30.03Should be determined and appropriate
Limit of Quantitation (LOQ)1.00.1Should be determined and appropriate

Table 5: Specificity

ParameterMethod AMethod BFDA/ICH Acceptance Criteria
Placebo InterferenceNo peak at the retention time of AmisometradineNo peak at the retention time of AmisometradineNo interference from excipients
Forced Degradation (Acid)Peak purity index > 0.999Peak purity index > 0.999The method should be able to resolve the analyte from degradation products
Forced Degradation (Base)Peak purity index > 0.999Peak purity index > 0.999The method should be able to resolve the analyte from degradation products
Forced Degradation (Oxidation)Peak purity index > 0.999Peak purity index > 0.999The method should be able to resolve the analyte from degradation products
Forced Degradation (Heat)Peak purity index > 0.999Peak purity index > 0.999The method should be able to resolve the analyte from degradation products
Forced Degradation (Light)Peak purity index > 0.999Peak purity index > 0.999The method should be able to resolve the analyte from degradation products

Mandatory Visualization

The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the different validation parameters.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method protocol Develop Validation Protocol start->protocol specificity Specificity (Interference from placebo and degradants) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery Studies) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Method Validated report->end

Caption: Workflow for the validation of an analytical method.

Validation_Parameter_Relationship Method Analytical Method Specificity Specificity Method->Specificity is specific? Linearity Linearity Method->Linearity is linear? LOQ LOQ Method->LOQ has LOD LOD Method->LOD has Range Range Linearity->Range defines Accuracy Accuracy Linearity->Accuracy impacts Precision Precision Linearity->Precision impacts Range->Accuracy tested over Range->Precision tested over Accuracy->Precision related to LOQ->LOD related to

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Pharmacokinetic Analysis of Diuretics: Positioning Amisometradine in a Modern Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacokinetic profiles of major diuretic classes, highlighting the therapeutic landscape and the historical context of Amisometradine.

This guide provides a detailed comparison of the pharmacokinetic properties of major classes of diuretics, including loop diuretics, thiazide diuretics, and potassium-sparing diuretics. While Amisometradine, a uracil (B121893) derivative, has historical significance as a diuretic, modern, detailed pharmacokinetic data comparable to current standards is largely unavailable in the public domain. Early studies from the 1950s and 1960s confirm its diuretic effect, but lack the comprehensive absorption, distribution, metabolism, and excretion (ADME) data required for a direct quantitative comparison with contemporary agents.[1][2][3] This document, therefore, serves to summarize the well-established pharmacokinetic profiles of current diuretic classes to provide a framework for understanding their clinical use and to highlight the data gap for older compounds like Amisometradine.

Comparative Pharmacokinetic Data of Major Diuretic Classes

The clinical efficacy and safety of a diuretic are heavily influenced by its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters for commonly prescribed loop, thiazide, and potassium-sparing diuretics. These parameters dictate the onset, duration, and intensity of their diuretic effect.

Loop Diuretics

Loop diuretics are potent diuretics that act on the thick ascending limb of the loop of Henle.[4] They are characterized by a rapid onset of action.

Drug Oral Bioavailability (%) Protein Binding (%) Half-Life (hours) Metabolism Excretion
Furosemide 10-100~951.5-2MinimalPrimarily renal
Bumetanide 80-100~951HepaticRenal and Biliary
Torsemide 80-100>993-4Hepatic (CYP2C9)Renal and Hepatic

Data sourced from multiple references.[5][6][7]

Thiazide and Thiazide-like Diuretics

Thiazide diuretics inhibit the sodium-chloride symporter in the distal convoluted tubule. They are a first-line treatment for hypertension.[8][9]

Drug Oral Bioavailability (%) Protein Binding (%) Half-Life (hours) Metabolism Excretion
Hydrochlorothiazide 65-7540-686-15Not metabolizedPrimarily renal (unchanged)
Chlorthalidone ~65~7540-60MinimalPrimarily renal (unchanged)
Indapamide ~9371-7914-18Extensive (hepatic)Renal (metabolites) and fecal
Metolazone ~65~958-14MinimalPrimarily renal (unchanged)

Data sourced from multiple references.[8][9][10]

Potassium-Sparing Diuretics

Potassium-sparing diuretics prevent potassium loss and are often used in combination with other diuretics. They act on the collecting duct.[11][12]

Drug Oral Bioavailability (%) Protein Binding (%) Half-Life (hours) Metabolism Excretion
Spironolactone ~90>901.4 (parent), 16.5 (active metabolite)Extensive (hepatic, active metabolites)Renal (metabolites) and biliary
Eplerenone ~69~504-6Hepatic (CYP3A4)Renal (metabolites) and fecal
Amiloride 15-25~236-9Not metabolizedRenal (unchanged) and fecal
Triamterene ~50~603Hepatic (active metabolite)Renal (metabolites) and biliary

Data sourced from multiple references.[11][13][14]

Experimental Protocols: A Generalized Approach for Oral Diuretic Pharmacokinetic Studies

To ensure reliable and comparable pharmacokinetic data, studies typically follow a standardized protocol. The following is a generalized methodology for a clinical trial investigating the pharmacokinetics of an oral diuretic.

1. Study Design: A typical study would be an open-label, single-dose, crossover, or parallel-group design. A randomized, controlled trial design is often used to compare the new drug to a placebo or a standard-of-care diuretic.

2. Subject Population: A cohort of healthy adult volunteers is usually recruited. Inclusion criteria would specify age, weight, and normal renal and hepatic function. Exclusion criteria would include a history of significant medical conditions, allergies to the study drug or related compounds, and recent use of other medications.

3. Drug Administration: After an overnight fast, subjects receive a single oral dose of the diuretic with a standardized volume of water. Food and fluid intake are controlled for a specified period post-dosing.

4. Sample Collection:

  • Blood Samples: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-determined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine Samples: Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose). The volume of each collection is recorded, and an aliquot is stored frozen for analysis.

5. Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying the concentration of the parent drug and its major metabolites in plasma and urine. The method must demonstrate adequate sensitivity, specificity, accuracy, and precision.

6. Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters from the plasma concentration-time data:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

  • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

  • Terminal elimination half-life (t1/2)

  • Apparent volume of distribution (Vd/F)

  • Apparent total clearance (CL/F)

From the urine data, the cumulative amount of drug excreted unchanged (Ae) and the renal clearance (CLr) are calculated.

7. Statistical Analysis: Descriptive statistics are used to summarize the pharmacokinetic parameters. If the study is comparative, appropriate statistical tests (e.g., ANOVA) are used to compare the parameters between different treatment groups.

Visualizing Pharmacokinetic and Pharmacodynamic Concepts

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study, from subject recruitment to data analysis.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Design Protocol Design Ethics Committee Approval Ethics Committee Approval Protocol Design->Ethics Committee Approval Subject Recruitment & Screening Subject Recruitment & Screening Ethics Committee Approval->Subject Recruitment & Screening Informed Consent Informed Consent Subject Recruitment & Screening->Informed Consent Drug Administration Drug Administration Informed Consent->Drug Administration Sample Collection (Blood & Urine) Sample Collection (Blood & Urine) Drug Administration->Sample Collection (Blood & Urine) Sample Processing & Storage Sample Processing & Storage Sample Collection (Blood & Urine)->Sample Processing & Storage Bioanalytical Method Validation Bioanalytical Method Validation Sample Processing & Storage->Bioanalytical Method Validation Sample Analysis (HPLC-MS/MS) Sample Analysis (HPLC-MS/MS) Bioanalytical Method Validation->Sample Analysis (HPLC-MS/MS) Concentration Data Generation Concentration Data Generation Sample Analysis (HPLC-MS/MS)->Concentration Data Generation Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Concentration Data Generation->Pharmacokinetic Parameter Calculation Statistical Analysis Statistical Analysis Pharmacokinetic Parameter Calculation->Statistical Analysis Final Study Report Final Study Report Statistical Analysis->Final Study Report

Caption: Workflow of a Clinical Pharmacokinetic Study.

Comparative Mechanism of Action of Diuretic Classes

This diagram illustrates the primary sites and mechanisms of action for the different classes of diuretics within the nephron.

G cluster_nephron Site of Action in the Nephron Diuretic Classes Diuretic Classes Loop Diuretics Loop Diuretics Diuretic Classes->Loop Diuretics e.g., Furosemide Thiazide Diuretics Thiazide Diuretics Diuretic Classes->Thiazide Diuretics e.g., Hydrochlorothiazide Potassium-Sparing Diuretics Potassium-Sparing Diuretics Diuretic Classes->Potassium-Sparing Diuretics e.g., Spironolactone Thick Ascending Limb Thick Ascending Limb Loop Diuretics->Thick Ascending Limb Inhibit Na-K-2Cl Cotransporter Distal Convoluted Tubule Distal Convoluted Tubule Thiazide Diuretics->Distal Convoluted Tubule Inhibit Na-Cl Cotransporter Collecting Duct Collecting Duct Potassium-Sparing Diuretics->Collecting Duct Inhibit ENaC or Aldosterone Receptor

Caption: Mechanism of Action of Diuretic Classes.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Amisometradine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount for robust pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of Amisometradine-d3, a stable isotope-labeled (SIL) internal standard, with alternative approaches, highlighting its superior performance in terms of accuracy and precision.

The fundamental principle of an internal standard is to mimic the behavior of the analyte throughout the analytical process, from sample extraction to detection.[1] By doing so, it compensates for variations in sample preparation, injection volume, and instrument response.[2][3] this compound, being a deuterated analog of Amisometradine, shares near-identical physicochemical properties with the analyte. This structural similarity ensures that it experiences the same degree of extraction recovery, matrix effects, and ionization efficiency, thereby providing the most accurate correction for analytical variability.[4]

Comparative Analysis of Internal Standards

The selection of an internal standard is a pivotal decision in method development. While structural analogs or other unrelated compounds can be used, stable isotope-labeled internal standards like this compound are widely recognized as the "gold standard" for quantitative bioanalysis.[4]

Stable isotope-labeled internal standards, such as this compound, offer significant advantages over structural analogs. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit the same behavior in the mass spectrometer's ion source. This minimizes variability and leads to higher accuracy and precision, especially in complex biological matrices where matrix effects can be a significant source of error. Structural analogs, on the other hand, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less reliable quantification.

The following table summarizes the expected performance characteristics of a bioanalytical method using this compound compared to a hypothetical structural analog. The data is representative of typical validation parameters for LC-MS/MS assays and is based on findings from similar compounds.

Validation ParameterThis compound (SIL IS)Structural Analog ISJustification
Accuracy (% Bias) Within ±5%Within ±15%SIL IS more effectively compensates for matrix effects and recovery losses, leading to lower bias.
Precision (%RSD) < 10%< 15%The close physicochemical match of a SIL IS reduces variability throughout the analytical process.
Linearity (r²) > 0.995> 0.99Both can achieve good linearity, but SIL IS often provides a more consistent response across the calibration range.
Lower Limit of Quantitation (LLOQ) Dependent on instrument sensitivityDependent on instrument sensitivityWhile instrument-dependent, the reduced noise and variability with a SIL IS can contribute to a more robust LLOQ.
Recovery Consistent with analyteMay differ from analyteA SIL IS will have nearly identical recovery to the analyte, providing accurate correction for losses during sample preparation.
Matrix Effect Effectively compensatedLess effective compensationThe SIL IS experiences the same ion suppression or enhancement as the analyte, leading to accurate correction.

Experimental Protocols

A robust and validated experimental protocol is essential for achieving high-quality data. The following is a representative protocol for the quantification of Amisometradine in a biological matrix using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Amisometradine and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with appropriate volumes of the Amisometradine working solution to achieve the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides an appropriate detector response.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing potential interferences. A common technique is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE).

  • To 100 µL of plasma (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Amisometradine and this compound should be determined and optimized.

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Biological Sample p2 Spike with This compound (IS) p1->p2 p3 Protein Precipitation p2->p3 p4 Extraction (LLE or SPE) p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 LC Separation p5->a1 a2 MS/MS Detection (MRM) a1->a2 a3 Data Processing a2->a3 r1 Final Concentration a3->r1 Calculate Analyte/IS Ratio

Experimental workflow for Amisometradine quantification.

G cluster_analyte Analyte (Amisometradine) cluster_is Internal Standard (this compound) cluster_result Quantification A_sample Initial Amount A_loss Loss during prep. A_sample->A_loss A_final Amount Detected A_loss->A_final IS_loss Proportional Loss Correction Correction for Variability Ratio Ratio (A_final / IS_final) A_final->Ratio IS_sample Known Amount Added IS_sample->IS_loss IS_final Amount Detected IS_loss->IS_final IS_final->Ratio Concentration Accurate Concentration Ratio->Concentration

Principle of stable isotope-labeled internal standard correction.

References

Ensuring Bioanalytical Method Reproducibility: A Guide to Incurred Sample Reanalysis in Amisometradine Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in clinical trials. Incurred sample reanalysis (ISR) has emerged as a critical tool to verify the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comprehensive overview of the principles and procedures for conducting ISR in clinical studies of Amisometradine, comparing the performance of a hypothetical bioanalytical method against established regulatory guidelines.

The Importance of Incurred Sample Reanalysis

Bioanalytical methods are rigorously validated using spiked quality control (QC) samples prepared in a clean matrix. However, samples from dosed subjects, known as incurred samples, can present unique challenges not fully mimicked by QCs.[1] Factors such as the presence of metabolites, protein binding, sample inhomogeneity, and matrix effects can influence the accuracy of analyte quantification.[1][2] ISR addresses this by reanalyzing a subset of study samples in a separate run on a different day to demonstrate the reproducibility of the original results.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic (PK) or pharmacodynamic (PD) studies and all bioequivalence (BE) studies.[2][4]

Comparative Performance of a Bioanalytical Method for Amisometradine

While specific ISR data for Amisometradine clinical studies are not publicly available, a compliant bioanalytical method would be expected to meet the internationally harmonized acceptance criteria. The following table summarizes the expected performance of a hypothetical, robust bioanalytical method for Amisometradine against standard regulatory requirements.

ParameterRegulatory Guideline (FDA/EMA)Hypothetical Amisometradine Method Performance
Analytes Amisometradine and its major metabolitesAmisometradine
Matrix Human PlasmaHuman Plasma
Number of ISR Samples 10% of the first 1,000 samples and 5% of the remaining samples (EMA) or up to 10% of total samples (FDA).[2][5]10% of study samples selected.
Sample Selection Around Cmax and in the terminal elimination phase.[1][2]Samples selected from both peak and terminal phases of the pharmacokinetic profile.
Acceptance Criteria For small molecules, the difference between the original and reanalyzed concentrations should be within ±20% of their mean for at least 67% of the samples.[1][3][5][6]>67% of reanalyzed samples are within ±20% of the mean of the original and repeat values.
Investigation Trigger Failure to meet the acceptance criteria.[1]An investigation is initiated if the acceptance criteria are not met.

Experimental Protocol for Incurred Sample Reanalysis

A standardized protocol is crucial for conducting a meaningful ISR study. The following outlines a typical methodology.

1. Objective: To confirm the reproducibility of the bioanalytical method for Amisometradine in incurred samples from a clinical study.

2. Sample Selection:

  • A predetermined number of incurred samples (typically 10%) are selected from the study population.
  • Selection is biased towards samples around the maximum concentration (Cmax) and the terminal elimination phase to cover a wide concentration range.

3. Reanalysis Procedure:

  • The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.
  • The same validated bioanalytical method used for the initial analysis must be employed.
  • The reanalysis should include the same number of replicates as the original analysis.

4. Data Evaluation:

  • The percentage difference between the initial concentration (C_original) and the reanalyzed concentration (C_reanalyzed) is calculated for each sample using the following formula:

5. Investigation of Failures:

  • If the ISR fails to meet the acceptance criteria (i.e., less than 67% of the reanalyzed samples are within ±20% of the mean), an investigation is launched.
  • Potential causes for failure, such as analyte instability, metabolite interference, or procedural errors, are systematically investigated.[3][7]
  • Corrective and preventive actions (CAPAs) are implemented, which may include method re-optimization and revalidation.[8]

Visualizing the ISR Workflow

The following diagrams illustrate the key processes in incurred sample reanalysis.

ISR_Workflow cluster_study Clinical Study Conduct cluster_isr Incurred Sample Reanalysis cluster_eval Data Evaluation & Action SampleCollection Sample Collection InitialAnalysis Initial Bioanalysis SampleCollection->InitialAnalysis SampleSelection Select ISR Samples (10% of total) InitialAnalysis->SampleSelection Reanalysis Reanalyze Samples (Separate Run) SampleSelection->Reanalysis CalculateDiff Calculate % Difference Reanalysis->CalculateDiff Acceptance Meet Acceptance Criteria? (≥67% within ±20%) CalculateDiff->Acceptance Report Report Results Acceptance->Report Yes Investigate Investigate Failure Acceptance->Investigate No Investigate->Report

ISR Workflow from Sample Collection to Reporting.

ISR_Decision_Tree Start ISR Results Obtained CheckCriteria ≥ 67% of Samples within ±20%? Start->CheckCriteria Pass ISR Passed CheckCriteria->Pass Yes Fail ISR Failed CheckCriteria->Fail No Document Document Findings Pass->Document Investigate Conduct Investigation Fail->Investigate IdentifyCause Identify Root Cause Investigate->IdentifyCause ImplementCAPA Implement CAPA IdentifyCause->ImplementCAPA Revalidate Method Revalidation (if needed) ImplementCAPA->Revalidate Revalidate->Document

Decision Tree for ISR Outcome and Investigation.

References

Evaluating the Isotopic Purity of Amisometradine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is fundamental to ensuring data integrity and experimental reproducibility. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of Amisometradine-d3, a deuterated analog of the diuretic Amisometradine.[1][2] High isotopic enrichment is crucial for its use as an internal standard in pharmacokinetic studies and for elucidating metabolic pathways.

This guide details the experimental protocols for the two primary analytical methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, it presents a comparative analysis of this compound with a hypothetical alternative, "Alternative-d5," to illustrate a data-driven approach to selecting the most suitable labeled compound for research needs.

Data Presentation: A Comparative Analysis

A thorough evaluation of a deuterated compound's isotopic purity extends beyond simply stating the percentage of the desired deuterated species. It involves a complete assessment of the distribution of all isotopologues (molecules that differ only in their isotopic composition). The following table provides an illustrative comparison of the isotopic purity of two different batches of deuterated Amisometradine, highlighting the key parameters for evaluation.

Table 1: Comparative Isotopic Purity Data for this compound and a Hypothetical Alternative-d5

ParameterThis compoundAlternative-d5Method of Analysis
Chemical Formula C₉H₁₀D₃N₃O₂C₁₀H₈D₅N₂O₂N/A
Molecular Weight 198.24211.26N/A
Isotopic Purity (%) 99.599.2High-Resolution Mass Spectrometry (HRMS)
d0 Isotopologue (%) 0.30.5High-Resolution Mass Spectrometry (HRMS)
d1 Isotopologue (%) 0.10.2High-Resolution Mass Spectrometry (HRMS)
d2 Isotopologue (%) 0.10.1High-Resolution Mass Spectrometry (HRMS)
d3 Isotopologue (%) 99.5 0.0High-Resolution Mass Spectrometry (HRMS)
d4 Isotopologue (%) 0.00.0High-Resolution Mass Spectrometry (HRMS)
d5 Isotopologue (%) 0.099.2 High-Resolution Mass Spectrometry (HRMS)
Deuterium (B1214612) Location Methyl GroupAromatic Ring¹H and ²H NMR Spectroscopy
Chemical Purity (%) >99.8>99.7HPLC-UV

Experimental Protocols

Accurate determination of isotopic purity relies on robust and well-defined analytical methods. Below are detailed protocols for the two primary techniques.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

HRMS is the primary technique for determining the isotopic enrichment of a deuterated compound.[3] By precisely measuring the mass-to-charge ratio (m/z), HRMS can differentiate between the deuterated standard, its unlabeled counterpart, and any partially deuterated species. The relative intensities of these isotopic peaks are used to calculate the percentage of isotopic enrichment.[3]

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.[4]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC-HRMS Analysis:

    • LC Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 150-250.

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks of Amisometradine and its isotopologues.

    • Data Acquisition: Acquire data in centroid mode.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of Amisometradine.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

While HRMS provides quantitative data on isotopic distribution, NMR spectroscopy is invaluable for confirming the specific location of the deuterium atoms within the molecule and for providing a qualitative assessment of isotopic purity.[5]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the methyl protons will confirm the location of the deuterium labels.

    • Integration of the residual proton signals in the labeled positions relative to a non-deuterated signal in the molecule can provide an estimate of isotopic enrichment.

  • ²H-NMR Spectroscopy:

    • Acquire a one-dimensional ²H-NMR spectrum.

    • A single resonance in the region corresponding to the methyl group will confirm the presence and location of the deuterium.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

Isotopic Purity Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Evaluation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS HRMS Sample NMR NMR Spectroscopy Dissolution->NMR NMR Sample MS_Data Extract Ion Chromatograms Integrate Peaks LC_HRMS->MS_Data NMR_Data Analyze Spectra Confirm Label Position NMR->NMR_Data Calculation Calculate Isotopic Purity MS_Data->Calculation NMR_Data->Calculation Purity_Report Isotopic Purity Report Calculation->Purity_Report

Caption: Workflow for determining the isotopic purity of this compound.

Decision Pathway for Selecting a Deuterated Standard

Decision Pathway Start Start: Need for Deuterated Standard Define_Reqs Define Requirements: - Isotopic Purity - Label Position - Chemical Purity Start->Define_Reqs Identify_Alts Identify Alternatives: - this compound - Alternative-d5 Define_Reqs->Identify_Alts Perform_Analysis Perform Comparative Analysis: - LC-HRMS - NMR Identify_Alts->Perform_Analysis Evaluate_Data Evaluate Data Perform_Analysis->Evaluate_Data Meets_Reqs Meets Requirements? Evaluate_Data->Meets_Reqs Select_Optimal Select Optimal Standard Meets_Reqs->Identify_Alts No Meets_Reqs->Select_Optimal Yes

Caption: Decision-making process for selecting a suitable deuterated internal standard.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Amisometradine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Amisometradine-d3. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.

Understanding the Hazards

This compound is the deuterium-labeled version of Amisometradine. While a specific Safety Data Sheet (SDS) for this compound was not located, the available information for the parent compound and structurally similar chemicals indicates that it should be handled with significant caution. General hazard statements for similar compounds are severe, including being potentially fatal if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE) and safe handling is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the required equipment for handling this compound.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust or aerosols, which could be fatal.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which could be fatal.[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or dust.
Body Protection A fully buttoned lab coat or a chemical-resistant apron.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.To protect feet from spills.

Safe Handling and Operational Plan

A clear and systematic workflow is critical for safety and experimental success. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to control airborne particles.

Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

G Figure 1. Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Experimentation handle_dissolve->handle_aliquot cleanup_decontaminate Decontaminate Work Surface handle_aliquot->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Figure 1. Standard Operating Procedure for Handling this compound

Emergency Procedures

In the event of an exposure, immediate and decisive action is required.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]

Storage and Disposal

Proper storage and disposal are crucial for safety and regulatory compliance.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and unused product, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.